(4-(Dimethylamino)phenyl)boronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMHULQJOBVQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660580 | |
| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-73-0 | |
| Record name | Boronic acid, B-[4-(dimethylamino)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride
Introduction: Strategic Importance of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride
(4-(Dimethylamino)phenyl)boronic acid and its hydrochloride salt are indispensable reagents in modern organic synthesis.[1][2] The presence of the electron-donating dimethylamino group and the versatile boronic acid moiety makes this compound a powerful building block, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Its most prominent application is in the Suzuki-Miyaura coupling reaction , a cornerstone of carbon-carbon bond formation that enables the synthesis of complex biaryl systems, polyolefins, and styrenes.[3] The hydrochloride salt offers enhanced stability and improved handling characteristics compared to the free boronic acid, making it a preferred choice in many pharmaceutical and materials science laboratories.[4][5] This guide provides a comprehensive overview of the prevalent synthetic routes, a detailed, field-proven experimental protocol, and critical insights into the underlying chemical principles for its preparation.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of arylboronic acids is most commonly achieved by the borylation of an organometallic intermediate. The two primary pathways to generate the necessary carbanion from the starting material, 4-bromo-N,N-dimethylaniline, are through the formation of a Grignard reagent or an organolithium species.
Route 1: The Grignard Reagent Pathway
This is the most robust and widely used method in both academic and industrial settings. It involves the formation of an arylmagnesium halide (a Grignard reagent), which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.
-
Causality: The choice of 4-bromo-N,N-dimethylaniline as the starting material is strategic. The carbon-bromine bond is sufficiently reactive to undergo oxidative insertion with magnesium metal, while being more stable and less costly than the corresponding iodo-derivative. The dimethylamino group is a strong electron-donating group, which can influence the reactivity of the aromatic ring.
The overall transformation proceeds in three key stages:
-
Grignard Reagent Formation: Oxidative insertion of magnesium into the C-Br bond.
-
Borylation: Nucleophilic attack of the Grignard reagent on a borate ester.
-
Hydrolysis & Acidification: Liberation of the boronic acid and formation of the hydrochloride salt.
Route 2: The Organolithium Pathway
An alternative, often higher-yielding but more demanding route, involves a halogen-lithium exchange. This method uses a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly reactive aryllithium species.
-
Causality: Halogen-lithium exchange is typically much faster and occurs at lower temperatures than Grignard formation. This can be advantageous for substrates with sensitive functional groups. However, organolithium reagents are pyrophoric and extremely sensitive to moisture and protic sources, demanding stringent anhydrous and inert atmosphere techniques.
The subsequent borylation and hydrolysis steps are analogous to the Grignard route.
Strategic Comparison of Synthetic Routes
The choice between the Grignard and Organolithium pathways depends on the scale of the reaction, available equipment, and safety considerations. The Grignard route is generally favored for its operational simplicity and improved safety profile on a larger scale.
| Feature | Grignard Route | Organolithium Route |
| Primary Reagent | Magnesium (Mg) turnings | n-Butyllithium (n-BuLi) or t-BuLi |
| Key Intermediate | (4-(Dimethylamino)phenyl)magnesium bromide | 4-(Dimethylamino)phenyllithium |
| Reaction Conditions | Formation at RT to 50°C; Borylation at -78 to -10°C[6][7] | Halogen exchange and borylation at -78°C |
| Typical Yields | Good to Excellent | Often higher than Grignard route |
| Safety Profile | Requires anhydrous conditions; exothermic initiation[8] | Reagents are pyrophoric; requires strict inert atmosphere |
| Functional Group Tolerance | Moderately tolerant | Less tolerant to acidic protons and some electrophiles |
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard pathway.
Caption: Grignard-based synthesis of the target compound.
Detailed Experimental Protocol: Grignard Route
This protocol is a robust method for the gram-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (molar eq.) |
| 4-bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | 1.0 equiv |
| Magnesium turnings | Mg | 24.31 | 1.1 equiv |
| Iodine | I₂ | 253.81 | 1 crystal (catalytic) |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 1.2 equiv |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | - | For workup |
| Diethyl ether | (C₂H₅)₂O | - | For extraction/washing |
Safety Precaution: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware. Anhydrous solvents are critical for success.
Step-by-Step Procedure
Part A: Formation of the Grignard Reagent [6]
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.1 eq). The system is assembled while hot from the oven and immediately placed under a positive pressure of nitrogen.
-
Add a single crystal of iodine to the flask. The iodine serves to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF.
-
Add approximately 10% of the 4-bromo-N,N-dimethylaniline solution to the magnesium turnings.
-
Initiate the reaction by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and the onset of spontaneous refluxing of the THF.[9] If the reaction does not start, a few drops of 1,2-dibromoethane can be added.[6]
-
Once the reaction is initiated, add the remaining 4-bromo-N,N-dimethylaniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark, grayish-brown solution is the Grignard reagent, (4-(Dimethylamino)phenyl)magnesium bromide.[8][10][11]
Part B: Borylation and Hydrolysis [7]
-
In a separate, larger three-necked flask under nitrogen, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: This cryogenic temperature is crucial. It minimizes the common side reaction where a second molecule of the highly nucleophilic Grignard reagent adds to the initially formed boronic ester, which would lead to the formation of an undesired borinic acid byproduct.
-
-
Transfer the prepared Grignard reagent from Part A into the dropping funnel (or use a cannula) and add it slowly to the cold trimethyl borate solution, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for 2-3 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of cold 2M aqueous HCl. This step is highly exothermic. Continue adding acid until the solution is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether to remove any non-polar impurities.
-
The aqueous layer contains the desired product.
Part C: Isolation and Purification
-
Cool the acidic aqueous layer in an ice bath. The this compound should precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove residual organic impurities.
-
Dry the product under vacuum to yield the final this compound.[1][2]
-
Further purification, if necessary, can be achieved by recrystallization.[12][13] A common method involves dissolving the crude product in a minimal amount of hot water or an alcohol/water mixture and allowing it to cool slowly.
Conclusion: A Foundational Reagent for Chemical Innovation
The synthesis of this compound via the Grignard pathway represents a classic yet highly relevant transformation in organic chemistry. By understanding the causality behind each step—from the critical initiation of the Grignard reagent to the temperature-controlled borylation and final salt formation—researchers can reliably produce this valuable building block. The robustness of this protocol makes it adaptable for various scales, empowering scientists in drug discovery and materials science to construct the complex molecular architectures that drive innovation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline | Chegg.com [chegg.com]
- 4. 4-(N,N-Dimethylamino)phenylboronic acid hydrochloride salt [oakwoodchemical.com]
- 5. 4-(N,N-Dimethylamino)phenylboronic acid hydrochloride salt | 1150114-73-0 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]
- 8. CAS 7353-91-5: 4-(Dimethylamino)phenylmagnesium bromide [cymitquimica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 4-(N,N-Dimethyl)aniline magnesium bromide | C8H10BrMgN | CID 54723488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE | 7353-91-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
An In-depth Technical Guide to (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of (4-(Dimethylamino)phenyl)boronic acid hydrochloride. This versatile compound serves as a critical building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is paramount for its effective utilization.
Compound Identity and Molecular Structure
This compound is an organic compound featuring a phenyl ring substituted with a dimethylamino group and a boronic acid moiety, supplied as its hydrochloride salt. The presence of the dimethylamino group, a strong electron-donating group, significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid. The hydrochloride salt form is often preferred to improve the compound's stability and handling characteristics.
The chemical structure of this compound is illustrated below:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish between the hydrochloride salt and the free base, as their properties can differ.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃BClNO₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 201.46 g/mol | --INVALID-LINK--[1][2][3] |
| CAS Number | 1150114-73-0 | --INVALID-LINK--[4][5][6] |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Data not available for the hydrochloride salt. The free base, (4-(Dimethylamino)phenyl)boronic acid, has a melting point of 227 °C.[7][8] | --INVALID-LINK--[7][8] |
| Solubility | The dimethylamino group generally enhances solubility in polar solvents.[9] Phenylboronic acids exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[10] Specific quantitative data for the hydrochloride salt in various solvents is not readily available. | --INVALID-LINK--[9], --INVALID-LINK--[10] |
| pKa | The pKa values for the two hydroxyl groups in the boronic acid moiety of similar arylboronic acids are approximately 8 and 10.[11] The presence of the electron-donating dimethylamino group is expected to increase the basicity of the nitrogen and slightly increase the pKa of the boronic acid. The hydrochloride salt will have a pKa associated with the protonated dimethylamino group. Specific experimental values for this compound are not readily available. | --INVALID-LINK--[11] |
Stability and Storage
Arylboronic acids can be susceptible to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved.[12] The stability of boronic acids is influenced by factors such as pH, temperature, and the electronic nature of substituents on the aromatic ring. The hydrochloride salt form of (4-(Dimethylamino)phenyl)boronic acid is generally more stable than the free base.
Recommended Storage Conditions: For long-term stability, it is recommended to store the compound under an inert atmosphere, in a freezer at -20°C.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. For (4-(Dimethylamino)phenyl)boronic acid, the spectrum in DMSO-d₆ typically shows signals for the aromatic protons, the methyl protons of the dimethylamino group, and the hydroxyl protons of the boronic acid.[13][14] The hydrochloride salt will exhibit shifts in the signals of the protons adjacent to the protonated amine.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A general protocol for the analysis of boronic acids is provided below, which can be optimized for this specific compound.[11][16]
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 stationary phase is a suitable starting point for reversed-phase HPLC of boronic acids.[16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[11]
-
Detection: UV detection at 254 nm is typically effective for aromatic boronic acids.[17]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.[16]
Caption: A typical workflow for HPLC purity analysis of boronic acids.
Applications in Drug Discovery and Development
Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[18][19] Their utility stems from the unique properties of the boron atom, which can engage in reversible covalent interactions with biological nucleophiles, such as the serine residue in the active site of proteases.[20]
Enzyme Inhibition
(4-(Dimethylamino)phenyl)boronic acid and its derivatives have been investigated as potential inhibitors of various enzymes, including proteases and kinases, which are key targets in cancer therapy.[21] The boronic acid group can form a stable tetrahedral intermediate with the catalytic serine or threonine residues in the active site of these enzymes, leading to potent and often reversible inhibition.[20]
Prodrug Strategies
The ability of boronic acids to react with diols can be exploited in the design of prodrugs. For instance, a drug molecule with a diol functionality can be masked with a boronic acid, which is then cleaved under specific physiological conditions (e.g., changes in pH or the presence of reactive oxygen species) to release the active drug.[20]
Suzuki-Miyaura Cross-Coupling Reactions
In the synthesis of complex pharmaceutical intermediates, (4-(Dimethylamino)phenyl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[7][9] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide, providing a powerful tool for constructing the carbon skeleton of drug candidates.[22][23]
Caption: Key applications of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile chemical entity with a growing importance in the fields of medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is essential for its successful application in research and development. This guide provides a foundational understanding to aid scientists and researchers in harnessing the full potential of this important building block.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(dimethylamino)phenylboronic acid hydrochloride - CAS:1150114-73-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. scbt.com [scbt.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. 4-(N,N-DiMethylaMino)Phenylboronic Acid Hydrochloride | 1150114-73-0 [amp.chemicalbook.com]
- 7. 4-(二甲基氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(N,N-Dimethylamino)phenylboronic acid, 96% | Fisher Scientific [fishersci.ca]
- 9. CAS 28611-39-4: 4-(Dimethylamino)phenylboronic acid [cymitquimica.com]
- 10. d-nb.info [d-nb.info]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4-(Dimethylamino)phenylboronic acid(28611-39-4) 1H NMR spectrum [chemicalbook.com]
- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 16. waters.com [waters.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Buy 4-(Dimethylamino)phenylboronic acid | 28611-39-4 [smolecule.com]
- 22. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 23. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to (4-(Dimethylamino)phenyl)boronic acid hydrochloride: Properties, Protocols, and Core Applications
Abstract
(4-(Dimethylamino)phenyl)boronic acid hydrochloride, identified by CAS Number 1150114-73-0 , is a versatile organoboron compound that has garnered significant interest across multiple scientific disciplines.[1][2][3][4][5] Its unique electronic properties, stemming from the electron-donating dimethylamino group, make it a highly effective coupling partner in modern organic synthesis. This guide provides an in-depth examination of its chemical properties, core applications in palladium-catalyzed cross-coupling, and its emerging roles in drug discovery and advanced sensor technology. A detailed, field-proven protocol for its application in the Suzuki-Miyaura reaction is presented, offering researchers a practical framework for leveraging this reagent's full potential.
Core Chemical and Physical Properties
The hydrochloride salt of (4-(Dimethylamino)phenyl)boronic acid is supplied as a stable, solid material, which enhances its shelf-life and handling characteristics compared to the free boronic acid. The protonation of the basic dimethylamino group improves solubility in certain solvent systems and can modulate its reactivity. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1150114-73-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₃BClNO₂ | [1][5] |
| Molecular Weight | 201.46 g/mol | [1] |
| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid;hydrochloride | [1] |
| Synonyms | 4-(N,N-Dimethylamino)Phenylboronic Acid Hydrochloride | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Sealed in a dry environment at room temperature | [5] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing biaryl and substituted aromatic systems found in pharmaceuticals, agrochemicals, and advanced materials.[7]
Mechanistic Rationale
The efficacy of this reagent is rooted in its electronic structure. The para-dimethylamino group is a strong electron-donating group, which increases the electron density on the phenyl ring. This enhanced nucleophilicity facilitates the transmetalation step—the key step in the Suzuki-Miyaura catalytic cycle where the aryl group is transferred from the boron atom to the palladium center. This often leads to higher reaction yields and faster kinetics compared to electron-neutral or electron-deficient phenylboronic acids.
The catalytic cycle, a self-validating system, proceeds through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² intermediate.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[7][8]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expanding Horizons: Applications in Research & Development
Beyond its foundational role in synthesis, the (4-(dimethylamino)phenyl)boronic acid moiety is integral to several cutting-edge research areas.
Drug Discovery and Medicinal Chemistry
Phenylboronic acids (PBAs) are increasingly recognized for their therapeutic potential. A key insight is their ability to form reversible covalent bonds with diols, a structure present in many biological molecules.[9] This has led to two primary avenues of investigation:
-
Targeting Cancer Cells: Many cancer cells overexpress sialic acids on their surfaces. Phenylboronic acid derivatives can selectively bind to these sialic acid residues, making them a powerful tool for targeted drug delivery systems that can distinguish between cancerous and healthy tissues.[10][11][12]
-
Enzyme Inhibition: The boronic acid functional group can act as a transition-state analog for serine proteases, making PBA derivatives potent enzyme inhibitors. This is the principle behind the successful proteasome inhibitor drug, Bortezomib.[10]
The dimethylamino derivative serves as a crucial building block for creating libraries of complex molecules to be screened for such biological activities.
Sensor Technology
The same diol-binding capability makes PBAs excellent recognition elements in biosensors.[9] When a PBA is immobilized on a surface (e.g., an electrode or a nanoparticle), its interaction with diol-containing analytes like glucose can be transduced into a measurable signal.[13][14]
-
Glucose Monitoring: PBA-functionalized hydrogels or polymers can swell or change their electrochemical properties upon binding to glucose, forming the basis for continuous glucose monitoring systems for diabetes management.[14]
-
Biomolecule Detection: This principle extends to detecting other cis-diol-containing biomolecules, such as glycoproteins and catechols, making it a versatile tool for medical diagnostics and environmental monitoring.[13][15] The (4-(dimethylamino)phenyl) group can be used to tune the electronic and binding properties (pKa) of the sensor for improved sensitivity and selectivity.[14]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol is designed as a self-validating system, with checkpoints and rationale provided.
Visualization: Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology
Objective: To synthesize 4-(Dimethylamino)-4'-methylbiphenyl from 4-bromotoluene and this compound.
Materials:
-
Aryl Halide: 4-bromotoluene (1.0 mmol, 171 mg)
-
Boronic Acid: this compound (1.2 mmol, 242 mg)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 mmol, 415 mg)
-
Solvent: Toluene (8 mL) and Deionized Water (2 mL)
-
Equipment: Schlenk flask, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), TLC supplies, rotary evaporator, column chromatography setup.
Procedure:
-
Flask Preparation (Trustworthiness Pillar: Inert Atmosphere):
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, this compound, potassium carbonate, and Pd(PPh₃)₄.
-
Causality: Adding the solids first prevents solvent splashing and ensures accurate weighing. The base is crucial for activating the boronic acid and neutralizing the generated HCl.
-
Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate and backfill with inert gas (e.g., Nitrogen) three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition and Degassing (Expertise Pillar: Catalyst Preservation):
-
Under a positive pressure of inert gas, add the toluene and water via syringe.
-
Causality: A biphasic solvent system is often optimal. Toluene solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.
-
Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly remove any residual dissolved oxygen.
-
-
Reaction Execution and Monitoring:
-
Attach a reflux condenser (under inert gas) and lower the flask into a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12 hours.
-
Causality: Heat is required to overcome the activation energy for the oxidative addition and other steps in the cycle.
-
Monitor the reaction's progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC), looking for the consumption of the starting aryl halide.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Causality: The washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Isolation and Purification (Authoritative Grounding: Purity Verification):
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterize the final product by NMR and MS to confirm its identity and purity.
-
References
- 1. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. 4-(N,N-DiMethylaMino)Phenylboronic Acid Hydrochloride | 1150114-73-0 [chemicalbook.com]
- 5. 4-(dimethylamino)phenylboronic acid hydrochloride - CAS:1150114-73-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (4-(Dimethylamino)phenyl)boronic acid hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a vital reagent in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), is well-established. However, the successful application of this compound is intrinsically linked to its solubility in various organic solvents, a factor that governs reaction kinetics, purification strategies, and overall process efficiency. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical, field-proven methodologies for its determination. We will delve into the physicochemical properties of the molecule that dictate its solubility, explore expected solubility trends based on solvent characteristics, and provide a detailed, step-by-step protocol for the empirical determination of its solubility.
Introduction: The Pivotal Role of Solubility in Synthetic Chemistry
The adage "like dissolves like" forms the cornerstone of solubility principles, yet the reality for complex molecules such as this compound is far more nuanced. As a salt of an organic base, its solubility is not merely a function of solvent polarity but is also profoundly influenced by factors such as the ionic nature of the hydrochloride salt, the potential for hydrogen bonding, and the acid-base chemistry of the solvent system. A thorough understanding of these interplay of forces is paramount for chemists aiming to optimize reaction conditions, develop robust purification methods, and ensure the reproducibility of their synthetic protocols. This guide will equip the reader with the foundational knowledge and practical tools necessary to navigate the complexities of solubilizing this important synthetic building block.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is dictated by its unique molecular structure, which features a polar boronic acid group, a tertiary amine, an aromatic ring, and an ionic hydrochloride salt.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₁₃BClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 201.46 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Key Functional Groups | Boronic acid, Tertiary amine (as hydrochloride salt), Phenyl group |
The presence of the boronic acid group allows for hydrogen bonding with protic solvents. The dimethylamino group, being protonated as a hydrochloride salt, introduces a significant ionic character to the molecule. This duality suggests that the compound's solubility will be favored in polar solvents capable of solvating both the ionic and hydrogen-bonding moieties.
The Impact of the Hydrochloride Salt:
The hydrochloride salt form of (4-(Dimethylamino)phenyl)boronic acid dramatically alters its solubility profile compared to the free base. The ionic nature of the salt generally enhances solubility in polar protic solvents like water and alcohols, where the solvent molecules can effectively solvate the chloride anion and the protonated amine. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents. The pH of the medium can also play a critical role, as a more basic environment can deprotonate the amine, leading to the precipitation of the less soluble free base. Furthermore, in solvents containing chloride ions from other sources, the common ion effect can suppress the solubility of the hydrochloride salt[1][2].
Expected Solubility Trends in Common Organic Solvents
Based on these principles, the following trends can be anticipated for this compound:
-
High Solubility: Polar protic solvents such as methanol, ethanol, and water are expected to be effective solvents due to their ability to engage in hydrogen bonding and solvate the ionic components of the molecule.
-
Moderate to Good Solubility: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be good solvents due to their high dielectric constants and ability to solvate cations.
-
Limited Solubility: Less polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) may exhibit some solvating power, but the solubility is expected to be lower than in highly polar solvents.
-
Poor to Insoluble: Nonpolar solvents like hexanes, toluene, and dichloromethane are unlikely to be effective solvents for this polar, ionic compound.
It is crucial to note that these are expected trends, and empirical determination is necessary for precise solubility values.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound[7]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
An In-depth Technical Guide on the Molecular Structure and Bonding of (4-(Dimethylamino)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its utility extends to the development of sensors and in medicinal chemistry, where boronic acids are recognized for their ability to interact with biological molecules.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various applications.
This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound. We will delve into its electronic properties, three-dimensional conformation, and the non-covalent interactions that govern its solid-state architecture. Furthermore, this guide will present detailed protocols for its synthesis and characterization, underpinned by spectroscopic and analytical techniques. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for the effective application and further development of this important chemical entity.
Molecular Structure and Bonding
The molecular structure of this compound, with the chemical formula C₈H₁₂BNO₂·HCl, is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a dimethylamino group [-N(CH₃)₂] at the para position.[4][5] The hydrochloride salt formation involves the protonation of the basic dimethylamino group.
Electronic Effects and Resonance
The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This has a profound influence on the electronic distribution within the phenyl ring through resonance. The lone pair on the nitrogen can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions. This electron-donating effect influences the reactivity of the molecule in various chemical transformations.
Conversely, the boronic acid group is generally considered an electron-withdrawing group. The boron atom is electron-deficient and acts as a Lewis acid.[3] The interplay between the electron-donating dimethylamino group and the electron-withdrawing boronic acid group across the phenyl ring creates a "push-pull" system, which can lead to interesting photophysical properties and reactivity patterns.
Three-Dimensional Conformation and Intermolecular Interactions
The protonated dimethylamino group introduces the potential for strong ionic and hydrogen bonding interactions with the chloride counter-ion. These interactions are expected to play a significant role in the crystal packing. The N⁺-H bond will act as a hydrogen bond donor, while the chloride ion is a strong hydrogen bond acceptor. Furthermore, the hydroxyl groups of the boronic acid can participate in a network of hydrogen bonds, both as donors and acceptors. These intermolecular forces, including van der Waals interactions between the phenyl rings, will dictate the overall crystal lattice energy and physical properties such as melting point and solubility.
A logical representation of the potential intermolecular interactions is depicted below:
Caption: Potential intermolecular interactions in the solid state of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BNO₂·HCl | [4][5] |
| Molecular Weight | 201.46 g/mol | [4] |
| CAS Number | 1150114-73-0 | [4][5] |
| Appearance | White to off-white solid | General knowledge |
| pKa | The pKa of arylboronic acids can be modulated by substituents, typically ranging from 4 to 10. The electron-donating dimethylamino group would be expected to increase the pKa compared to unsubstituted phenylboronic acid.[7] | General knowledge |
| Stability | The hydrochloride salt form generally improves the stability of aminophenylboronic acids, which can be prone to oxidation and decomposition. Arylboronic acids can undergo protodeboronation under certain conditions.[8] | General knowledge |
Experimental Protocols
Synthesis of this compound
A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For the hydrochloride salt, a final protonation step is included.
Step-by-Step Methodology:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Starting Material: 4-Bromo-N,N-dimethylaniline is dissolved in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Protonation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). This step both hydrolyzes the borate ester intermediate to the boronic acid and protonates the dimethylamino group to form the hydrochloride salt.
-
Work-up and Purification: The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. The aqueous layer is then concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., water/isopropanol) affords the purified this compound.[9]
The following workflow illustrates the key stages of the synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information for structure confirmation. The aromatic protons will appear as a set of doublets in the aromatic region (typically 7-8 ppm). The methyl protons of the dimethylamino group will give a singlet, and the hydroxyl protons of the boronic acid will also produce a singlet, which may be broad and its chemical shift can be concentration and solvent dependent. The proton on the protonated nitrogen may also be observable.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) often being broad or unobserved due to quadrupolar relaxation. The methyl carbons of the dimethylamino group will also be present.
-
¹¹B NMR: Boron-11 NMR is a powerful technique for studying boronic acids. The chemical shift is indicative of the coordination state of the boron atom. A trigonal planar boronic acid typically shows a signal in the range of 27-33 ppm, while a tetrahedral boronate species will be shifted upfield to around 3-9 ppm.[10]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
O-H stretching of the boronic acid hydroxyl groups (broad band around 3200-3600 cm⁻¹).
-
N⁺-H stretching of the protonated amine.
-
C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹).
-
C=C stretching of the aromatic ring (around 1600 cm⁻¹).
-
B-O stretching (around 1300-1400 cm⁻¹).
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
Suzuki-Miyaura Cross-Coupling: As a key building block, it is extensively used to synthesize biaryl compounds, which are common motifs in many pharmaceutical agents. The dimethylamino group can influence the electronic properties of the resulting coupled product.
-
Fluorescent Probes and Sensors: The "push-pull" electronic nature of the molecule can be exploited in the design of fluorescent probes. The boronic acid moiety can act as a recognition site for diol-containing molecules, such as carbohydrates, leading to changes in the fluorescence properties upon binding.
-
Medicinal Chemistry: Boronic acids are a class of enzyme inhibitors. The boron atom can form a reversible covalent bond with serine residues in the active sites of proteases, making this class of compounds attractive for drug design.
Conclusion
This compound is a compound of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. Its molecular structure is defined by the interplay of an electron-donating dimethylamino group and an electron-withdrawing boronic acid group, which dictates its reactivity and potential for use in the development of functional molecules. A thorough understanding of its bonding, three-dimensional structure, and physicochemical properties is paramount for its effective utilization. The synthetic and characterization protocols outlined in this guide provide a practical framework for researchers working with this compound. Further elucidation of its solid-state structure through single-crystal X-ray diffraction would provide deeper insights into the intermolecular forces that govern its crystal packing and ultimately influence its bulk properties.
References
- 1. 4-(Dimethylamino)phenylboronic Acid | 28611-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to (4-(Dimethylamino)phenyl)boronic acid hydrochloride: From Sourcing to Synthesis
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a versatile reagent, pivotal in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its utility in constructing complex molecular architectures makes it a valuable tool for researchers in drug discovery and materials science. This guide provides a comprehensive overview of this compound, from identifying reliable commercial suppliers and understanding key quality parameters to best practices for handling, storage, and application in a representative Suzuki-Miyaura coupling reaction. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists aiming to effectively utilize this powerful synthetic building block.
Introduction to this compound
This compound is an organoboron compound that has gained significant traction in organic synthesis. As a derivative of phenylboronic acid, its electron-donating dimethylamino group influences its reactivity, making it a unique and valuable reagent. The hydrochloride salt form often enhances the compound's stability and handling characteristics compared to the free base.
Chemical Identity and Properties
Correct identification is paramount in chemical sourcing. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid;hydrochloride | [1] |
| CAS Number | 1150114-73-0 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₂BNO₂·HCl | [2] |
| Molecular Weight | 201.46 g/mol | [1][4][6] |
| Appearance | Typically a solid (powder or crystalline) | N/A |
| Key Synonyms | 4-(N,N-Dimethylamino)Phenylboronic Acid Hydrochloride | [3][4] |
Significance in Modern Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[8][9] The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki coupling have made it an indispensable tool in the synthetic chemist's arsenal.[10][11] The boronic acids used are also noted for being non-toxic and environmentally friendlier than many alternative organometallic reagents.[9]
Sourcing and Specification of Commercial Grades
The success of a synthetic procedure often hinges on the quality of the starting materials. Sourcing high-purity reagents from reputable suppliers is a critical first step.
Key Quality Parameters for Researchers
When selecting a supplier, researchers should prioritize the following:
-
Purity (Assay): This is the most critical parameter. High purity (typically ≥97%) is essential to minimize side reactions and ensure reproducibility.
-
Impurities: The Certificate of Analysis (CoA) should be reviewed for the presence of organic or inorganic impurities, which could interfere with catalytic reactions.
-
Water Content: Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines).[12] While the hydrochloride salt form can mitigate this, knowing the water content is important for accurate stoichiometry.
-
Physical Form: A consistent physical form (e.g., free-flowing powder) ensures easier handling and weighing.
Leading Commercial Suppliers
A number of global chemical suppliers offer this compound for research purposes. The following table provides a comparative, though not exhaustive, list of prominent vendors.
| Supplier | Product Number (Example) | CAS Number | Purity/Specification | Notes |
| Santa Cruz Biotechnology | sc-215843 | 1150114-73-0 | Not specified | For Research Use Only.[2] |
| Sunway Pharm Ltd. | CB00684 | 1150114-73-0 | 97% | Offers various quantities (1g, 5g, 25g).[4] |
| Boron Molecular | BM792 | 1150114-73-0 | Not specified | Specialist in boronic acids.[5] |
| Oakwood Chemical | 045147 | 1150114-73-0 | Not specified | Lists key chemical identifiers.[6] |
| AbacipharmTech | ABA1598 | 1150114-73-0 | Not specified | Global chemical supplier.[3] |
Note: Availability, specifications, and product codes are subject to change. Researchers should always consult the supplier's website and technical documentation for the most current information.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of boronic acids and ensuring laboratory safety.
Best Practices for Storage
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13] Many suppliers recommend storage at room temperature, sealed in a dry environment.[4]
-
Inert Atmosphere: For long-term storage, consider keeping the material under an inert atmosphere (e.g., Argon) to prevent degradation from moisture and air.[13]
-
Hygroscopicity: Be aware that some boronic acids can be hygroscopic.[14] Avoid leaving containers open to the atmosphere.
Safe Handling Protocols
This compound, like many chemical reagents, requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, impermeable gloves, and a lab coat.[14][15]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][15]
-
Exposure Response:
Application Protocol: A Representative Suzuki-Miyaura Coupling
To illustrate the utility of this compound, this section details its use in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide.
Mechanism Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[17] The generally accepted mechanism involves three key steps:[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][17]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Step-by-Step Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.05 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under vacuum, then allow it to cool under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 equiv), this compound (1.05 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be sparged with argon for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-(N,N-Dimethylamino)Phenylboronic Acid Hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 4-(dimethylamino)phenylboronic acid hydrochloride - CAS:1150114-73-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. 4-(N,N-Dimethylamino)phenylboronic acid hydrochloride salt [oakwoodchemical.com]
- 7. 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4 [sigmaaldrich.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. aksci.com [aksci.com]
- 16. laballey.com [laballey.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Spectroscopic Guide to (4-(Dimethylamino)phenyl)boronic acid hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for (4-(Dimethylamino)phenyl)boronic acid hydrochloride, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is an important derivative of phenylboronic acid, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dimethylamino group significantly influences the electronic properties of the phenyl ring, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Accurate structural elucidation and purity assessment are paramount for its effective application. Spectroscopic techniques are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental composition. This guide synthesizes data from these techniques to present a complete spectroscopic profile of the title compound.
Molecular Structure and Properties
This compound has the chemical formula C₈H₁₃BClNO₂ and a molecular weight of approximately 201.46 g/mol .[1] The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a protonated dimethylamino group [-N(CH₃)₂H⁺], with a chloride counter-ion.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For boronic acids, sample preparation and choice of solvent are critical, as they can exist in equilibrium with cyclic anhydride trimers (boroxines), leading to complex or broad spectra.[2] Using a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help break up these oligomers and provide sharper, more intelligible spectra.[3]
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the hydrochloride salt, the dimethylamino group is protonated, which deshields the adjacent aromatic protons and the N-methyl protons compared to the free base.
Table 1: ¹H NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-d₆ [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~6.7 | d | 2H | Ar-H (ortho to -N(CH₃)₂) |
| ~2.9 | s | 6H | -N(CH₃ )₂ |
| Not reported | br s | 2H | -B(OH )₂ |
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean NMR tube.[2]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: ¹³C NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-d₆ [4]
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C -N |
| ~136 | C -H (ortho to -B(OH)₂) |
| ~128 (broad) | C -B |
| ~111 | C -H (ortho to -N(CH₃)₂) |
| ~40 | -N(CH₃ )₂ |
Note: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. For the hydrochloride salt, all aromatic carbon signals are expected to shift downfield.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[5][6]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3400-3200 (broad) | O-H stretch | Boronic acid -OH | [7] |
| ~3050-3000 | C-H stretch | Aromatic C-H | [7] |
| ~2700-2400 (broad) | N-H stretch | Ammonium salt -N⁺H | General |
| ~1600, ~1500 | C=C stretch | Aromatic ring | [7] |
| ~1350-1300 | B-O stretch | Boronic acid B-O | [8] |
| ~1200-1100 | C-N stretch | Aryl-N | [8] |
| ~850-800 | C-H bend | 1,4-disubstituted ring | [7] |
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and perform a background scan.[5]
-
Sample Application: Place a small amount of the solid sample onto the crystal.[9]
-
Apply Pressure: Use the built-in press to ensure good contact between the sample and the crystal.[10]
-
Data Acquisition: Collect the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, as it typically produces the protonated molecular ion with minimal fragmentation.[11][12]
Table 4: Expected Mass Spectrometry Data (ESI-Positive Mode)
| m/z Value | Ion | Interpretation |
| 166.10 | [M+H]⁺ (for free base) | Protonated molecular ion of the free base, C₈H₁₂BNO₂ |
| 148.09 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion |
| 120.08 | [M+H - B(OH)₂]⁺ | Loss of the boronic acid group |
Note: In ESI-MS, the hydrochloride salt will dissociate in solution. The observed mass will correspond to the free base, likely detected as the protonated molecule [C₈H₁₂BNO₂ + H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[2]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Plausible Fragmentation Pathway
The energetically unstable molecular ion can fragment into smaller, more stable pieces. The analysis of these fragments provides further structural confirmation.
Caption: Plausible ESI-MS fragmentation of the protonated free base.
Integrated Spectroscopic Workflow
The comprehensive characterization of this compound involves a logical sequence of analytical techniques.
Caption: Workflow for spectroscopic characterization.
Conclusion
The collective data from NMR, IR, and MS provide a robust and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy validates the presence of key functional groups, including the boronic acid, the aromatic ring, and the ammonium salt. Finally, mass spectrometry confirms the molecular weight of the core structure. This integrated approach is essential for verifying the identity, purity, and structural integrity of this vital chemical reagent, ensuring its reliable performance in research and development.
References
- 1. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
Unlocking New Frontiers: A Technical Guide to the Research Applications of (4-(Dimethylamino)phenyl)boronic acid hydrochloride
Abstract
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a versatile synthetic building block with significant potential across a spectrum of scientific disciplines. Its unique electronic properties, stemming from the electron-donating dimethylamino group, render it a valuable tool in organic synthesis, materials science, and biomedical research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, its utility as a fluorescent sensor for biologically relevant molecules, and its emerging applications in the realm of bioconjugation. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data to empower researchers in their endeavors.
Introduction: The Chemistry and Properties of this compound
This compound, often abbreviated as 4-DMAPBA·HCl, is an organoboron compound with the chemical formula C8H13BClNO2.[1][2] It presents as a white to off-white solid and is the hydrochloride salt of (4-(Dimethylamino)phenyl)boronic acid. The presence of the boronic acid functional group (-B(OH)2) makes it a key participant in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
The defining feature of this molecule is the presence of a dimethylamino (-N(CH3)2) group at the para position of the phenyl ring. This group is strongly electron-donating, which significantly influences the electronic properties of the entire molecule. This electron-donating nature enhances the nucleophilicity of the arylboronic acid, which can accelerate the rate-limiting transmetalation step in palladium-catalyzed cross-coupling reactions. Furthermore, this electronic characteristic is instrumental in its application as a fluorescent sensor, as it can participate in intramolecular charge transfer (ICT) processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H13BClNO2 | [1][2] |
| Molecular Weight | 201.46 g/mol | [1] |
| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid;hydrochloride | [1] |
| CAS Number | 1150114-73-0 | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [3] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][5] (4-(Dimethylamino)phenyl)boronic acid is an excellent coupling partner in these reactions, primarily due to the electron-rich nature conferred by the dimethylamino group. This property can lead to higher reaction rates and yields, particularly with challenging or electron-deficient aryl halides.
The Advantage of the Dimethylamino Group in Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating dimethylamino group on the phenylboronic acid plays a crucial role in the transmetalation step. By increasing the electron density on the phenyl ring, it enhances the nucleophilicity of the organic group being transferred from the boron atom to the palladium center. This can accelerate the overall catalytic cycle, leading to more efficient bond formation.
}
Representative Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Note that the hydrochloride salt will react with the base, so an additional equivalent of base may be required compared to protocols using the free boronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Data
The use of (4-(Dimethylamino)phenyl)boronic acid generally leads to good to excellent yields in Suzuki-Miyaura coupling reactions with a variety of aryl halides. The following table provides representative data for the coupling of this boronic acid with different aryl bromides.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with (4-(Dimethylamino)phenyl)boronic acid
| Aryl Bromide | Product | Typical Yield (%) |
| 4-Bromoanisole | 4-Methoxy-4'-(dimethylamino)biphenyl | 92 |
| 4-Bromotoluene | 4-Methyl-4'-(dimethylamino)biphenyl | 95 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-4'-(dimethylamino)biphenyl | 88 |
| 1-Bromonaphthalene | 4-(Dimethylamino)-1-phenylnaphthalene | 90 |
Application as a Fluorescent Sensor for Saccharides
Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides, to form cyclic boronate esters.[6] This interaction forms the basis of their use as fluorescent sensors. The binding event can modulate the fluorescence properties of a molecule, leading to a detectable signal.
Mechanism of Fluorescence Sensing
The fluorescence sensing mechanism of (4-(Dimethylamino)phenyl)boronic acid relies on the modulation of an intramolecular charge transfer (ICT) process. In its free, trigonal planar form, the boronic acid group acts as a weak electron-withdrawing group. In conjunction with the strongly electron-donating dimethylamino group, this creates a "push-pull" system that can exhibit ICT upon photoexcitation, resulting in fluorescence at a specific wavelength.
When the boronic acid binds to a diol-containing molecule like glucose, the boron center changes its hybridization from sp2 to sp3, forming a tetrahedral boronate ester. This structural change disrupts the conjugation of the boron's empty p-orbital with the phenyl ring, diminishing its electron-accepting character. This, in turn, alters the ICT process, leading to a change in the fluorescence emission, such as a shift in wavelength or a change in intensity. This change in fluorescence can be correlated to the concentration of the saccharide.
}
Protocol for Fluorescent Glucose Sensing
This protocol provides a method for the detection of glucose in an aqueous solution using this compound as a fluorescent probe.
Materials:
-
This compound
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a series of glucose solutions of known concentrations in PBS (e.g., 0 mM to 20 mM).
-
In a series of cuvettes, add a fixed amount of the boronic acid stock solution and dilute with the different glucose solutions to a final volume, ensuring the final concentration of the boronic acid is constant (e.g., 10 µM).
-
Incubate the solutions at room temperature for 15 minutes to allow for the binding equilibrium to be reached.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be determined based on the absorption maximum of the boronic acid (typically around 350 nm).
-
Record the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of glucose concentration to generate a calibration curve.
Emerging Application: Bioconjugation
The ability of boronic acids to form reversible covalent bonds with diols makes them attractive reagents for bioconjugation. This allows for the labeling and modification of biomolecules, such as proteins and carbohydrates, under physiological conditions.
Principles of Boronic Acid-Mediated Bioconjugation
Boronic acids can be used to target glycoproteins by binding to the sialic acid residues on their surface. This interaction can be used to attach probes, drugs, or other molecules to specific proteins or cells. Additionally, boronic acids can participate in other types of bioconjugation reactions, such as the formation of iminoboronates with hydrazides or hydroxylamines.
The dimethylamino group in (4-(Dimethylamino)phenyl)boronic acid can also serve as a handle for further functionalization, allowing for the attachment of other reactive groups or payloads.
Conceptual Workflow for Protein Labeling
The following workflow outlines a conceptual approach for labeling a glycoprotein with a fluorescent dye using a (4-(Dimethylamino)phenyl)boronic acid derivative.
}
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent with a growing number of applications in chemical and biological research. Its utility in Suzuki-Miyaura cross-coupling is well-established, and its role as a fluorescent sensor for saccharides continues to be an active area of investigation. The emerging applications in bioconjugation highlight the potential for this compound to contribute to the development of new diagnostic and therapeutic tools. As research in these areas progresses, we can expect to see even more innovative uses for this valuable synthetic building block.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching of versatile fluorescent probes based on strongly electron-donating distyrylbenzenes responsive to aromatic chlorinated and nitro compounds, boronic acid and Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Catalytic Applications of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride in Organic Synthesis: Application Notes and Protocols
Introduction: The Versatility of an Electron-Rich Organoboron Catalyst
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a specialized organoboron compound that has garnered significant attention in the field of organic synthesis. Its utility stems from the unique interplay between the boronic acid moiety, a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, and the strongly electron-donating dimethylamino substituent. This electronic feature enhances the nucleophilicity of the ipso-carbon, often leading to accelerated reaction rates and enabling transformations under milder conditions compared to electron-neutral or electron-deficient arylboronic acids. The hydrochloride salt form ensures stability and ease of handling, though it necessitates careful consideration of the basic conditions required for its catalytic activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in key organic transformations, and offer insights into experimental design and optimization.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound serves as an excellent coupling partner in these reactions, particularly for the synthesis of electron-rich biaryl compounds.
Mechanistic Insights: The Role of the Dimethylamino Group
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electron-donating dimethylamino group on the phenylboronic acid plays a crucial role, primarily by accelerating the transmetalation step. This is attributed to the increased electron density on the aromatic ring, which enhances the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer from the boron to the palladium center. The hydrochloride salt must be neutralized in situ by the base to generate the active boronate species required for transmetalation.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75 |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions using this compound. Yields are for isolated, purified products and are representative.
Application in Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium-catalyzed asymmetric 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective synthesis of chiral molecules.[3][4][5] this compound can be employed as a nucleophilic partner in these transformations, leading to the formation of β-aryl ketones, esters, and amides with high enantioselectivity.
Mechanistic Considerations
The currently accepted mechanism involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, followed by the conjugate addition of the aryl-rhodium species to the enone. The enantioselectivity is controlled by the chiral ligand coordinated to the rhodium center. The electron-donating nature of the dimethylamino group can influence the rate of transmetalation and the reactivity of the aryl-rhodium intermediate.
Figure 2: Simplified workflow for Rh-catalyzed asymmetric conjugate addition.
Protocol 2: Asymmetric 1,4-Addition to an Enone
This protocol is a representative procedure for the rhodium-catalyzed asymmetric conjugate addition of this compound to a cyclic enone.
Materials:
-
This compound
-
α,β-Unsaturated enone (e.g., 2-cyclohexen-1-one)
-
Rhodium precursor (e.g., [Rh(cod)₂]BF₄, Rh(acac)(CO)₂)
-
Chiral phosphine ligand (e.g., (S)-BINAP)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk tube, dissolve the rhodium precursor (0.03 mmol, 3 mol%) and the chiral ligand (0.033 mmol, 3.3 mol%) in the solvent (2 mL) under an inert atmosphere and stir for 30 minutes.
-
Reaction Setup: In a separate Schlenk tube, add the enone (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the mixture of substrates via cannula.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the chiral β-aryl ketone. The enantiomeric excess can be determined by chiral HPLC analysis.
Emerging Application: Palladium-Catalyzed C-OH Bond Activation
Direct cross-coupling reactions involving the activation of C-OH bonds in phenols and alcohols are highly desirable due to the abundance and low cost of these starting materials. While challenging, recent advances have shown that arylboronic acids can be used as coupling partners in these transformations.
Protocol 3: Cross-Coupling of a Phenol Derivative
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a phenol derivative with (4-(Dimethylamino)phenyl)boronic acid, which requires an activator for the C-OH bond.
Materials:
-
This compound
-
Phenol derivative
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a bulky phosphine ligand)
-
Activator (e.g., a phosphonium salt or a sulfonyl chloride)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial, combine the phenol derivative (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), the activator (1.2 equiv), and the base (3.0 equiv).
-
Solvent Addition and Degassing: Add the anhydrous solvent and degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Seal the vial and heat the mixture to 100-130 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in modern organic synthesis. Its electron-rich nature imparts unique reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to high yields and often milder reaction conditions. Its application in rhodium-catalyzed asymmetric synthesis and emerging C-OH activation protocols highlights its potential for broader utility. As the demand for efficient and selective synthetic methodologies continues to grow, the exploration of catalysts and reagents with tailored electronic properties, such as this compound, will undoubtedly pave the way for new and innovative chemical transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization [organic-chemistry.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Electron-Rich Biaryl Compounds via Suzuki-Miyaura Coupling with (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of biaryl compounds utilizing (4-(Dimethylamino)phenyl)boronic acid hydrochloride as a key building block. Biaryl scaffolds are of paramount importance in medicinal chemistry, materials science, and agrochemicals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[3][4] This application note details the mechanistic underpinnings, provides validated, step-by-step protocols, and offers expert insights into the effective use of this electron-rich organoboron reagent for the synthesis of 4-(dimethylamino)biaryl derivatives.
Introduction and Scientific Background
The construction of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. The resulting biaryl structures are privileged motifs found in numerous blockbuster drugs (e.g., Valsartan, Flurbiprofen), natural products, and advanced organic materials.[2][5] The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, with the Suzuki-Miyaura reaction, developed in the late 1970s and early 1980s, becoming a cornerstone methodology.[6][7]
The reaction's success is rooted in the unique properties of organoboron reagents, which are generally stable, have low toxicity, and produce environmentally benign byproducts.[3] this compound is a particularly valuable reagent. The powerful electron-donating dimethylamino group enhances the nucleophilicity of the aryl group, often leading to accelerated reaction rates and higher yields.[8] However, its formulation as a hydrochloride salt necessitates specific considerations regarding the choice and stoichiometry of the base used in the catalytic system, a critical detail addressed in this guide.
The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.[7] The reactivity of the halide is typically I > Br > OTf >> Cl.[11]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex (Ar²-B(OH)₃⁻). This complex then exchanges its aryl group (Ar²) with the halide (X) on the Pd(II) center.[10][12]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium intermediate couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
reaction conditions for Buchwald-Hartwig amination using boronic acids
Application Notes & Protocols: Advanced C-N Cross-Coupling Reactions
Topic: A Researcher's Guide to Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Chan-Lam Coupling with Boronic Acids
Introduction: The Strategic Importance of Carbon-Nitrogen Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials. Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
The landscape was revolutionized by the development of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination . First reported in its modern form in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction enables the direct coupling of an amine with an aryl halide or pseudohalide.[1][2] It has become an indispensable tool for its reliability and broad functional group tolerance.[2]
Complementing this palladium-based methodology is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling), a copper-catalyzed reaction that uniquely employs boronic acids as the arylating agent.[3] This reaction offers a distinct set of advantages, including often milder conditions and the ability to be performed open to the atmosphere.[3][4]
This guide provides a detailed exploration of the reaction conditions for both methodologies. While the term "Buchwald-Hartwig amination using boronic acids" can be a misnomer, this document will first detail the canonical palladium-catalyzed process and then provide an in-depth focus on the copper-catalyzed Chan-Lam reaction, which is the primary method for C-N coupling utilizing boronic acids.
Part 1: The Buchwald-Hartwig Amination — A Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds between aryl (pseudo)halides and a wide range of amines.[5] Understanding its mechanism and the role of each component is critical for successful application and optimization.
Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-(pseudo)halide bond, forming a Pd(II) complex.[6]
-
Ligand Exchange & Deprotonation: The amine coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amide complex.[7]
-
Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
Strategic Protection and Functional Group Management in Reactions of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a bifunctional reagent of significant value in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions. Its utility is complicated by the inherent reactivity of its two key functional groups: the boronic acid and the dimethylamino moiety. The boronic acid is susceptible to decomposition pathways such as protodeboronation and trimerization to boroxines, while the basicity and strong electron-donating nature of the dimethylamino group can influence reaction outcomes.[1][2] This application note provides a comprehensive guide to navigating these challenges through strategic functional group protection and reaction condition management. We present detailed protocols for the protection of the boronic acid as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, and discuss strategic approaches for managing the reactivity of the dimethylamino group, ensuring predictable and high-yielding synthetic transformations.
Introduction: The Duality of Reactivity
(4-(Dimethylamino)phenyl)boronic acid, typically supplied as its hydrochloride salt for enhanced stability, is a powerful building block for introducing an electron-rich phenyl moiety into complex molecules.[3][4] However, successful application requires a nuanced understanding of its dual reactivity.
-
The Boronic Acid Moiety: While essential for reactions like the Suzuki-Miyaura coupling, the free boronic acid group (-B(OH)₂) can be unstable. Under certain conditions, it can undergo protodeboronation (replacement with a hydrogen atom) or dehydrate to form cyclic boroxine trimers, which can complicate purification and stoichiometry.[1] Protecting the boronic acid as an ester or a more complex adduct can mitigate these issues, improve handling, and enable multi-step sequences that would otherwise be incompatible with a free boronic acid.[5][6]
-
The Dimethylamino Moiety: This tertiary amine is a strong electron-donating group and a Lewis base. In its hydrochloride form, the amine is protonated, rendering it non-basic and attenuating its electronic effects. However, many reactions, particularly palladium-catalyzed couplings, are performed under basic conditions that liberate the free amine. The resulting nucleophilic nitrogen can interact with metal catalysts or influence the reactivity of the aromatic ring.
This guide is structured into two main parts: first, addressing the robust and widely applicable strategies for protecting the boronic acid, and second, discussing the strategic management of the dimethylamino group's reactivity.
Part I: Protecting the Boronic Acid Moiety
Protecting the boronic acid is often the most critical step for ensuring the success of a synthetic sequence. The choice of protecting group is dictated by the required stability and the specific conditions for its eventual removal or direct use.
Strategy 1: Pinacol Boronate Esters - The Workhorse Group
Pinacol esters are the most common protecting group for boronic acids.[1] They are formed by condensation with pinacol (2,3-dimethyl-2,3-butanediol). The resulting five-membered dioxaborolane ring is significantly more stable than the free boronic acid, rendering the compound robust to silica gel chromatography and many anhydrous reaction conditions.[1]
Rationale:
-
Stability: Offers excellent stability for purification and storage.
-
Compatibility: Tolerates a wide range of non-aqueous reaction conditions.
-
Direct Reactivity: Pinacol boronates can often be used directly in Suzuki-Miyaura coupling reactions, albeit sometimes with slightly different optimal conditions compared to the free boronic acid.[1][7]
Experimental Protocol 1: Synthesis of 2-(4-(dimethylamino)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.96 mmol) and pinacol (0.645 g, 5.46 mmol, 1.1 equiv).
-
Solvent Addition: Add tetrahydrofuran (THF, 25 mL). The mixture will be a suspension.
-
Base Addition: Add triethylamine (Et₃N) (1.4 mL, 10.0 mmol, 2.0 equiv) dropwise to neutralize the hydrochloride salt and facilitate the esterification.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the polar boronic acid starting material.
-
Workup: Remove the THF under reduced pressure. Add water (20 mL) and ethyl acetate (30 mL) to the residue. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pinacol ester as a solid.
Deprotection of Pinacol Esters: While often used directly, pinacol esters can be hydrolyzed back to the boronic acid if required. This typically involves acidic conditions or a two-step process via a trifluoroborate salt.[1][8][9] A common method involves transesterification with a more reactive boronic acid or hydrolysis with strong acid.[5][9]
Strategy 2: MIDA Boronates - The Stability Champion
N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability due to the formation of a dative bond from the MIDA nitrogen atom to the boron center.[6] This renders the boron sp³-hybridized and tetra-coordinate, protecting it from a vast array of harsh reagents, including strong acids, bases, and oxidants.[7]
Rationale:
-
Exceptional Stability: MIDA boronates are typically benchtop-stable, crystalline solids that are compatible with most standard organic transformations.[7]
-
Orthogonality: They are stable under conditions that cleave many other protecting groups (e.g., silyl ethers).
-
Controlled Deprotection: The boronic acid can be unmasked under mild aqueous basic conditions (e.g., NaHCO₃, pH ≈ 8-9), making them ideal for iterative cross-coupling strategies where one boronic acid needs to be selectively revealed in the presence of another protected one.[1][10]
Experimental Protocol 2: Synthesis of the MIDA Boronate Ester
-
Setup: In a flask dried in an oven and cooled under nitrogen, suspend this compound (1.0 g, 4.96 mmol) and N-methyliminodiacetic acid (0.80 g, 5.46 mmol, 1.1 equiv) in dimethyl sulfoxide (DMSO, 20 mL).
-
Base Addition: Add triethylamine (Et₃N) (1.4 mL, 10.0 mmol, 2.0 equiv) to the suspension.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C under a nitrogen atmosphere. Vigorously reflux the solution for 1-2 hours to remove water azeotropically.
-
Reaction Completion: After cooling to room temperature, the product often precipitates. The reaction can be monitored by ¹H NMR of a small aliquot.
-
Isolation: Pour the reaction mixture into rapidly stirring acetone (100 mL). The MIDA boronate product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with acetone, and dry under high vacuum to yield the pure MIDA boronate.
Data Presentation: Comparison of Boronic Acid Protecting Groups
| Protecting Group | Stability to Acid | Stability to Base | Stability to Chromatography | Key Advantage | Deprotection Conditions |
| Pinacol Ester | Moderate | Moderate | High | Most common, direct use in coupling | Acidic hydrolysis (e.g., HCl)[1][9] |
| MIDA Boronate | High | Low | High | Exceptional stability, iterative coupling | Mild aqueous base (e.g., NaOH, NaHCO₃)[1][10] |
| Trifluoroborate | High | High | Moderate | Crystalline, stable to oxidation | Slow hydrolysis with silica gel or acid[1][5] |
Visualization: Boronic Acid Protection Workflow
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. This compound | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(二甲基氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (4-(Dimethylamino)phenyl)boronic acid hydrochloride
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with (4-(Dimethylamino)phenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights to help you overcome common challenges and enhance your reaction yields. The electron-donating nature of the dimethylamino group presents unique opportunities and specific hurdles in achieving high-efficiency couplings. This guide will walk you through troubleshooting common issues and provide a foundation for robust reaction development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers frequently encounter when using this electron-rich boronic acid. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields with this compound can often be traced back to a few critical parameters. The strong electron-donating dimethylamino group can influence the reactivity of the boronic acid and its stability under certain conditions.
Initial Checks & Causality:
-
Catalyst Activity and Ligand Choice: The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[1][2] The electron-rich nature of your boronic acid generally enhances the rate of transmetalation, but the oxidative addition of your aryl halide might be the rate-limiting step, especially with electron-rich or sterically hindered halides.[1][3]
-
Base Selection and Strength: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[4][5] However, excessively strong bases or the presence of water can lead to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2]
-
Oxygen Contamination: Palladium(0) catalysts and phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[2][6] Rigorous exclusion of oxygen is critical for reaction success.
-
Reagent Quality: Boronic acids can degrade over time. The hydrochloride salt form of (4-(Dimethylamino)phenyl)boronic acid is generally more stable, but it's crucial to ensure its purity and proper storage.
Solutions & Optimization Strategies:
-
Catalyst and Ligand System:
-
For challenging couplings, especially with aryl chlorides, consider using more electron-rich and bulky phosphine ligands like Buchwald's SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[1][2] These ligands facilitate the oxidative addition step.
-
Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial, but ensure it is fresh as it can degrade upon storage.[1]
-
-
Base and Solvent Optimization:
-
A common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[1][7]
-
If protodeboronation is suspected, switch to a milder base like KF.[2]
-
The choice of solvent is often linked to the base's solubility. A mixture of a non-polar solvent like dioxane or toluene with a small amount of water can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[1]
-
-
Atmospheric Control:
-
Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Assemble your reaction under a positive pressure of an inert gas.
-
Q2: I'm observing significant formation of a byproduct that appears to be the result of protodeboronation. How can I minimize this?
Protodeboronation is a common side reaction, particularly with electron-rich boronic acids like (4-(Dimethylamino)phenyl)boronic acid. The electron-donating dimethylamino group increases the electron density on the aromatic ring, making the carbon-boron bond more susceptible to cleavage by a proton source.
Causality:
-
Proton Source: The primary proton source for this side reaction is often water, which may be present in the solvent or introduced with hygroscopic reagents.[2]
-
Base Strength: Strong bases can accelerate the rate of protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can also increase the rate of this undesirable side reaction.[1]
Solutions & Mitigation Strategies:
-
Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly reduce protodeboronation. This involves using anhydrous solvents and drying all reagents thoroughly.
-
Milder Base Selection: Employing milder bases such as potassium fluoride (KF) can be effective in suppressing protodeboronation while still promoting the desired coupling.[2]
-
Boronic Ester Protection: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester.[1][8] These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[9]
Q3: The purification of my product is complicated by the presence of boronic acid-derived impurities. What are the best practices for purification?
Effective purification is key to obtaining your desired compound with high purity. Common impurities include unreacted boronic acid, homocoupled byproducts, and protodeboronated starting material.
Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water or a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted boronic acid and inorganic salts.
-
A subsequent wash with brine will help to remove residual water.
-
-
Chromatography: Flash column chromatography is typically the most effective method for separating the desired product from organic-soluble impurities.
-
The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of your product.
-
Monitor the separation by thin-layer chromatography (TLC) to ensure good separation of the product from impurities.
-
Frequently Asked Questions (FAQs)
Q: Why is (4-(Dimethylamino)phenyl)boronic acid supplied as a hydrochloride salt?
A: The hydrochloride salt form enhances the stability and shelf-life of the boronic acid. The electron-rich dimethylamino group can make the free boronic acid more susceptible to oxidative degradation and other decomposition pathways. The salt form protects the amino group and improves the overall stability of the reagent. Remember to use an extra equivalent of base in your reaction to neutralize the hydrochloride.
Q: How does the electron-donating dimethylamino group affect the reactivity in a Suzuki coupling?
A: The electron-donating nature of the dimethylamino group increases the nucleophilicity of the aryl boronic acid. This generally accelerates the transmetalation step of the Suzuki catalytic cycle, which can lead to higher reaction rates and yields.[3] However, it can also make the boronic acid more prone to protodeboronation.
Q: What is the role of water in my Suzuki reaction?
A: While sometimes detrimental by promoting protodeboronation, a small amount of water can be beneficial. It can help to dissolve inorganic bases like K₂CO₃ and K₃PO₄, and it facilitates the formation of the boronate anion [R-B(OH)₃]⁻, which is often the active species in the transmetalation step.[1][4] The optimal amount of water is system-dependent and may require empirical optimization.
Experimental Protocols & Data
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Parameters
The following table summarizes typical outcomes based on the variation of key reaction parameters.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Base | K₃PO₄ | KF | Condition A may provide a faster reaction but with a higher risk of protodeboronation. Condition B is milder and can minimize this side reaction, potentially leading to a cleaner reaction profile, albeit possibly slower.[2] |
| Ligand | PPh₃ | SPhos | For sterically hindered or electron-rich aryl halides, SPhos (Condition B) is expected to give higher yields by facilitating the oxidative addition step compared to the less bulky PPh₃ (Condition A).[1] |
| Solvent | Anhydrous Toluene | Toluene/H₂O (10:1) | Anhydrous conditions (Condition A) can suppress protodeboronation. The presence of water (Condition B) can aid in dissolving the base and forming the active boronate species, potentially increasing the reaction rate if protodeboronation is not a major issue.[1][2] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproducts in (4-(Dimethylamino)phenyl)boronic acid hydrochloride couplings
Welcome to the technical support resource for Suzuki-Miyaura couplings involving (4-(Dimethylamino)phenyl)boronic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this electron-rich and functionalized building block. Here, we move beyond standard protocols to dissect the causality behind common side reactions and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Challenge of Electron-Rich, Amine-Containing Boronic Acids
(4-(Dimethylamino)phenyl)boronic acid is a valuable reagent for introducing an electron-donating moiety, crucial in the development of materials with specific electronic properties and pharmaceutical compounds. However, its very nature—the potent electron-donating dimethylamino group—makes it susceptible to several side reactions that can complicate synthesis, reduce yields, and make purification difficult. The use of its hydrochloride salt mitigates some issues by protonating the basic nitrogen, but careful consideration of reaction conditions remains paramount. This guide provides a structured approach to diagnosing and solving these challenges.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during couplings with this compound in a direct question-and-answer format.
Q1: Why is my primary byproduct N,N-dimethylaniline? What is causing this, and how can I prevent it?
A1: This is a classic case of protodeboronation.
Protodeboronation is a prevalent side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your boronic acid.[1] The electron-donating nature of the dimethylamino group makes the aromatic ring electron-rich, rendering the ipso-carbon susceptible to protonolysis, a process often accelerated in aqueous basic media.[2][3]
Root Causes & Solutions:
-
Aggressive Base and Aqueous Conditions: Strong bases (like NaOH, K₃PO₄) in the presence of a proton source (like water) can significantly accelerate the rate of protodeboronation.[2][4] The base's role is to activate the boronic acid to a more nucleophilic boronate species for the desired transmetalation step, but this also makes it more prone to protonolysis.[5][6][7]
-
Solution: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often effective alternatives that can suppress this side reaction.[4]
-
Solution: Minimize water in the reaction. While some water is often necessary for the base to work effectively (especially inorganic bases), using anhydrous solvents or a solvent system with minimal water (e.g., Dioxane/H₂O 10:1) can be beneficial.[4]
-
-
Inherent Instability: Electron-rich and certain heterocyclic boronic acids are inherently less stable than their electron-neutral or -deficient counterparts.[8][9]
-
Solution: Use a Boronic Acid Surrogate. Convert the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate ester.[9][10] MIDA boronates are highly stable, often crystalline solids that can be purified by chromatography and stored long-term.[10] They participate in the coupling via a slow, controlled release of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and minimizing side reactions.[1][9]
-
Q2: I'm observing a significant amount of a high molecular weight byproduct, likely 4,4'-bis(dimethylamino)biphenyl. What is this homocoupling, and how do I stop it?
A2: You are observing the undesired homocoupling of your boronic acid.
Homocoupling is a side reaction that produces a symmetrical biaryl from two molecules of the boronic acid. This process is typically promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[4][11]
Root Causes & Solutions:
-
Oxygen Contamination: The presence of dissolved oxygen can lead to oxidative homocoupling, often mediated by the palladium catalyst.[4]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11]
-
-
Catalyst State: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. Inefficient reduction can lead to Pd(II)-mediated homocoupling pathways.[11][12]
-
Solution: Use a Pd(0) Source or a Robust Precatalyst. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for efficient and rapid generation of the active Pd(0) species.[4]
-
Q3: My reaction is very slow or stalls completely. Could the dimethylamino group be interfering with the catalyst?
A3: Yes, catalyst inhibition by the amine functionality is a known issue.
The lone pair of electrons on the nitrogen of the dimethylamino group can act as a ligand, coordinating to the palladium center. This coordination can occupy a site needed for the catalytic cycle (e.g., oxidative addition or transmetalation), thereby inhibiting or deactivating the catalyst.[11]
Root Causes & Solutions:
-
Catalyst Coordination: The free amine competes with the desired phosphine ligands for coordination to the palladium.
-
Solution: Use the Hydrochloride Salt. You are already using this compound, which is an excellent first step. The protonated ammonium salt prevents the nitrogen from coordinating to the palladium. However, you must ensure your base is sufficient to both neutralize the HCl and activate the boronic acid. A minimum of 3 equivalents of base (e.g., K₂CO₃) is often recommended: one to neutralize the HCl, and two to promote the catalytic cycle.
-
Solution: Employ Bulky, Electron-Rich Ligands. Use specialized phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands bind strongly to the palladium and their steric bulk can help prevent the substrate's amino group from accessing the metal center.
-
Summary of Troubleshooting Strategies
| Issue | Primary Byproduct | Key Causes | Recommended Solutions |
| Protodeboronation | N,N-Dimethylaniline | Strong base, excess water, inherent instability of the boronic acid. | Use milder bases (K₂CO₃, KF), minimize water, or use a stable surrogate like a MIDA boronate ester.[4][9] |
| Homocoupling | 4,4'-bis(dimethylamino)biphenyl | Oxygen in the reaction, inefficient Pd(II) reduction. | Thoroughly degas the reaction mixture, use a Pd(0) source or a modern precatalyst.[4][11] |
| Catalyst Inhibition | Unreacted Starting Materials | Coordination of the dimethylamino group to the palladium center. | Use the hydrochloride salt with sufficient base (>3 equiv.), employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[11] |
Mechanistic Pathways & Troubleshooting Workflow
The following diagrams illustrate the desired catalytic cycle and the competing side reactions, as well as a logical workflow for troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reaction Pathways
Caption: Key side reactions competing with the desired cross-coupling pathway.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common coupling issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol uses a robust Buchwald-type precatalyst, which is often effective for challenging substrates.[4]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to prevent homocoupling.[11]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Air-Stable MIDA Boronate Ester
This protocol provides a method to convert the boronic acid into a more stable surrogate to prevent decomposition and protodeboronation.[10]
-
Dissolution: In a vial, suspend (4-(Dimethylamino)phenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO (approx. 0.5 M).
-
Dehydration: Heat the mixture to 80-100 °C under vacuum for 2-4 hours to remove water via azeotropic distillation with the solvent.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester often precipitates from the solution or can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable MIDA boronate can now be used directly in Suzuki coupling reactions under standard conditions, typically with an aqueous base like K₃PO₄ which facilitates the slow release.[10]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Products from (4-(Dimethylamino)phenyl)boronic acid hydrochloride Reactions
Welcome to the technical support center for purification strategies involving products derived from (4-(Dimethylamino)phenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying compounds synthesized using this versatile reagent. The unique properties of this molecule, containing both a basic dimethylamino group and an acidic boronic acid moiety, present specific challenges and opportunities in purification. This document provides in-depth, field-proven insights and step-by-step protocols to ensure you can achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product?
A1: Typical impurities in reactions involving (4-(Dimethylamino)phenyl)boronic acid, especially in Suzuki-Miyaura coupling reactions, include unreacted starting materials, homocoupling byproducts of the boronic acid, dehalogenated starting materials, and residual palladium catalyst.[1][2] The presence of oxygen can promote the formation of homocoupling byproducts.[3][4]
Q2: My product is very polar due to the dimethylamino group. How does this affect my purification strategy?
A2: The high polarity of your product can make standard normal-phase silica gel chromatography challenging, often resulting in streaking and poor separation.[5] You may need to consider alternative techniques such as reversed-phase chromatography, ion-exchange chromatography, or employing mobile phase modifiers in your normal-phase system.[6][7]
Q3: Is (4-(Dimethylamino)phenyl)boronic acid stable during aqueous workups?
A3: Boronic acids can be susceptible to hydrolysis, especially under harsh pH conditions.[8][9] It is crucial to carefully control the pH during extraction and washing steps to prevent degradation of any unreacted boronic acid and potentially your product if it also contains a boronic acid moiety.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be a highly effective method for purifying solid products, provided a suitable solvent system can be found.[10][11] The success of recrystallization depends on the difference in solubility between your product and the impurities at different temperatures.[12] For compounds with basic groups like the dimethylamino moiety, it's also possible to crystallize them as salts (e.g., hydrochlorides).[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your crude product.
Issue 1: Poor Separation and Streaking on Silica Gel Column Chromatography
Question: I'm trying to purify my product using flash chromatography on silica gel with a hexane/ethyl acetate gradient, but I'm seeing significant streaking and my product is co-eluting with impurities. What's happening and how can I fix it?
Answer:
The basic dimethylamino group in your product is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction can lead to the observed streaking and poor separation.[7]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[7]
-
Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your eluent system (e.g., dichloromethane/ammoniacal methanol).[11]
-
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., on a C18 column) using a mobile phase like water/acetonitrile or water/methanol can be an excellent option.[7] Adjusting the pH of the mobile phase can also improve separation.
Issue 2: Presence of Boronic Acid Homocoupling Byproduct
Question: My NMR and LC-MS data show a significant amount of a byproduct that I've identified as the homocoupling product of (4-(Dimethylamino)phenyl)boronic acid. How can I remove this?
Answer:
Homocoupling byproducts are common in Suzuki reactions, particularly with electron-rich boronic acids.[3] Their removal can be challenging as they often have similar polarities to the desired product.
Solutions:
-
Optimized Chromatography:
-
Careful optimization of your chromatographic conditions (both normal and reversed-phase) may allow for separation. Try different solvent systems and gradients.
-
Preparative HPLC is a more powerful separation technique if you are struggling with flash chromatography.[10]
-
-
Recrystallization: If your product is a solid, meticulous recrystallization may selectively precipitate your desired compound, leaving the homocoupling byproduct in the mother liquor.[14] This will require careful solvent screening.
-
Preventative Measures in Reaction Setup: The best approach is to minimize the formation of this byproduct in the first place.
-
Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst.[3] Oxygen can promote homocoupling.[4]
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be better than a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can be reduced by the boronic acid, leading to homocoupling.[15]
-
Issue 3: Difficulty Removing Unreacted (4-(Dimethylamino)phenyl)boronic acid
Question: I have a significant amount of unreacted (4-(Dimethylamino)phenyl)boronic acid in my crude product. Standard aqueous washes don't seem to be removing it effectively. What should I do?
Answer:
(4-(Dimethylamino)phenyl)boronic acid is amphoteric, meaning it has both acidic (boronic acid) and basic (dimethylamino) properties. This can make its removal by simple acid-base extraction tricky.
Solutions:
-
Acid-Base Extraction: A carefully controlled acid-base extraction can be effective.[16][17]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will convert the boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer.[17] The dimethylamino group should remain largely protonated if you started with the hydrochloride salt, or as the free base.
-
If the product is not acidic, a wash with a dilute aqueous acid (e.g., 1M HCl) can protonate the dimethylamino group of the starting material, making it water-soluble. However, this may also protonate your product if it contains a basic site.
-
-
Sorbitol Extraction: Boronic acids form stable complexes with diols like sorbitol. Washing your organic solution with an aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous layer.[11]
-
Derivatization: In some cases, the unreacted boronic acid can be converted to a more easily separable derivative. For example, reaction with diethanolamine can form a crystalline adduct that may precipitate or have different solubility properties.[11]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic or basic impurities from a neutral product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Basic Wash (to remove acidic impurities):
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash if necessary (monitor by TLC).
-
-
Acidic Wash (to remove basic impurities):
-
Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Shake and separate the layers as described above.
-
Repeat the wash if necessary.
-
-
Neutralization and Drying:
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for the purification of basic compounds that streak on silica gel.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4.
-
Prepare the Eluent: To the chosen solvent system, add 0.5-1% triethylamine (TEA).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture (containing TEA).
-
Pour the slurry into the column and allow it to pack under positive pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Acid-Base Extraction | Acidic or basic impurities, unreacted starting materials | Fast, inexpensive, scalable | Product must be stable to pH changes; not effective for neutral impurities |
| Recrystallization | Byproducts with different solubility profiles | Potentially high purity, scalable | Requires a solid product, finding a suitable solvent can be difficult |
| Normal-Phase Chromatography (with modifier) | Polar impurities, homocoupling byproducts | Good resolution for many compounds | Basic compounds can streak without a modifier |
| Reversed-Phase Chromatography | Non-polar impurities | Excellent for polar compounds | Can be more expensive, requires specialized equipment |
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Workflow for Column Chromatography of a Basic Compound
Caption: Step-by-step workflow for flash column chromatography using a basic modifier.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 15. benchchem.com [benchchem.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for (4-(Dimethylamino)phenyl)boronic acid hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving (4-(Dimethylamino)phenyl)boronic acid hydrochloride. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The efficiency of each step is highly dependent on the reaction conditions, including the amount of catalyst used.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the aryl halide (Ar-X), forming a Pd(II) complex.[1][2]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium complex. This step requires activation of the boronic acid by a base.[2][3]
-
Reductive Elimination: The two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][2]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
A [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4"]; B [label="Oxidative Addition\nAr-Pd(II)-X(L2)", fillcolor="#F1F3F4"]; C [label="Transmetalation\nAr-Pd(II)-Ar'(L2)", fillcolor="#F1F3F4"]; D [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B [label=" + Ar-X "]; B -> C [label=" + Ar'-B(OH)2\n(Base Activated)"]; C -> D; D -> A [label=" + Ar-Ar' "]; } caption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.9em; margin-top: 1em; } dot Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific challenges you may encounter when using this compound.
Q1: My reaction yield is consistently low. Where should I start troubleshooting?
Low yield is a common issue that can often be traced back to a few key areas. A systematic approach is crucial.
-
Reagent Quality: The purity of your starting materials is critical. Impurities in the boronic acid can poison the palladium catalyst.[4] this compound is generally stable, but like all boronic acids, it can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions.[5][6]
-
Catalyst System (Precatalyst & Ligand): The choice of palladium source and ligand is critical. For electron-rich boronic acids like (4-(Dimethylamino)phenyl)boronic acid, coupling with electron-rich aryl halides can be challenging.
-
Base Selection: The base plays a threefold role: it activates the boronic acid for transmetalation, facilitates the formation of key palladium complexes, and can accelerate the final reductive elimination step.[2][9][10] However, an overly strong base or the presence of excess water can promote protodeboronation.[6]
-
Actionable Insight: Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a good starting point.[5]
-
Q2: How do I determine the optimal catalyst loading? Am I using too much or too little?
Optimizing catalyst loading is a balance between reaction efficiency, cost, and downstream purification.
-
Signs of Insufficient Catalyst Loading:
-
The reaction stalls before completion (incomplete conversion of starting materials).
-
Very slow reaction rates.
-
Low yield of the desired product.
-
-
Signs of Excessive Catalyst Loading:
-
Increased formation of side products, particularly from catalyst decomposition pathways (e.g., formation of palladium black).
-
While the initial rate might be fast, the overall isolated yield may not improve and could even decrease.
-
Difficulty in removing palladium from the final product, which is critical in pharmaceutical applications.
-
Typical Catalyst Loading Ranges
| Coupling Partner (Aryl Halide) | Typical Pd Loading (mol%) | Notes |
| Aryl Iodides | 0.1 - 1 mol% | Most reactive; oxidative addition is fast. Lower loadings are often sufficient.[11] |
| Aryl Bromides | 0.5 - 2 mol% | The most common substrate class. A good starting point for optimization.[11] |
| Aryl Chlorides | 1 - 5 mol% (or higher) | Least reactive; require more active, specialized catalyst systems (e.g., bulky, electron-rich ligands) and potentially higher loadings.[1][12] |
-
Actionable Insight: For a new reaction, start with a loading of 1-2 mol%. If the reaction is successful, you can then attempt to decrease the loading in subsequent runs (e.g., to 0.5 mol%, 0.1 mol%, etc.) to find the minimum required amount.[13][14] Conversely, if the initial reaction is sluggish or incomplete, a modest increase in catalyst loading (e.g., to 3 mol%) may be warranted before exploring more significant changes to ligands or solvents.[15]
Q3: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid (in this case, N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine), is a common side reaction.
-
Primary Cause: The presence of oxygen is a major contributor.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the oxidative coupling of two boronic acid molecules.[16]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas your solvent(s) and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) before adding the palladium catalyst.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source (like Pd₂(dba)₃) or a precatalyst that cleanly generates Pd(0) can minimize the amount of initial Pd(II) species present.[16]
-
Q4: My reaction is not reproducible. What factors should I investigate?
Reproducibility issues often stem from subtle variations in setup and reagents.
-
Moisture and Oxygen: The most common culprits. Small, unnoticed leaks in your inert atmosphere setup can lead to catalyst deactivation and inconsistent results.
-
Base Quality: Bases like potassium carbonate can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use.
-
Boronic Acid Quality: The purity of this compound can vary between batches or suppliers. It can also degrade over time if not stored properly.[4]
-
Stirring: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can significantly impact the reaction rate. Ensure consistent and vigorous stirring.
dot graph "Troubleshooting_Low_Yield" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_Check [label="Check Reagent Purity\n& Inert Conditions", fillcolor="#FBBC05"]; Catalyst_Check [label="Evaluate Catalyst System\n(Precatalyst, Ligand, Base)", fillcolor="#FBBC05"]; Loading_Check [label="Optimize Catalyst Loading", fillcolor="#FBBC05"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagent_Check [label="Initial Step"]; Reagent_Check -> Catalyst_Check [label="Reagents OK"]; Catalyst_Check -> Loading_Check [label="System OK"]; Loading_Check -> Success;
Reagent_Check -> Success [label="Impurity Found"]; Catalyst_Check -> Success [label="New System Works"]; } dot Figure 2: A workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific aryl halide.
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) and dissolve in a small amount of degassed solvent.[6] Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening for Optimal Catalyst Loading
This experiment is designed to efficiently determine the minimum required catalyst loading.
-
Setup: Prepare a parallel reaction setup with 4-5 identical reaction vials.
-
Stock Solutions: Prepare a stock solution of your aryl halide, this compound, and base in the chosen degassed solvent. This ensures each reaction receives the exact same concentration of reactants.
-
Catalyst Preparation: Prepare separate catalyst solutions or weigh the catalyst/ligand directly into each vial, varying the amount (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Execution: Add the reactant stock solution to each vial, seal, and place them in a pre-heated reaction block to ensure identical heating and stirring.
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by LC-MS or ¹H NMR (using an internal standard) to determine the conversion percentage for each catalyst loading.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. researchgate.net [researchgate.net]
- 11. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with (4-(Dimethylamino)phenyl)boronic acid hydrochloride and wish to optimize their reaction efficiency. Here, we address common questions and troubleshooting scenarios related to the critical role of the base in this transformation.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki-Miyaura coupling reaction?
A base is a crucial component of the Suzuki-Miyaura catalytic cycle for several reasons. The primary role of the base is to activate the boronic acid for the transmetalation step.[1] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[2][3] This "ate" complex possesses a higher electron density on the organic group (R), which facilitates its transfer from the boron atom to the palladium(II) center.[1][3] Without a base, the transmetalation step is often prohibitively slow, leading to little or no product formation.[4]
There are two main proposed mechanisms for how the base participates[5][6]:
-
The Boronate Pathway: The base first reacts with the boronic acid to form the activated borate anion, which then engages with the palladium complex.[6]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the palladium(II) intermediate. This palladium-hydroxo or -alkoxo complex then reacts with the neutral boronic acid.[5][7]
Regardless of the precise pathway, the presence of a base is fundamental to activating the organoboron reagent for the key C-C bond-forming step.[4]
Q2: What is the specific role of the base when using this compound?
When using the hydrochloride salt of an aminoboronic acid, the base performs a dual function.
First, a stoichiometric amount of base is required simply to neutralize the hydrochloride salt and liberate the free amine. The dimethylamino group is protonated (a Lewis acid), and this must be deprotonated to the free base form before it can participate effectively in the reaction as an electron-donating group.
Second, additional equivalents of base are required to perform the catalytic role described in Q1: activating the boronic acid to form the borate complex for transmetalation. Therefore, when using this substrate, a minimum of one equivalent of base is consumed for neutralization, and a surplus (typically 2-3 equivalents total) is necessary to drive the catalytic cycle.
Caption: Dual role of the base with hydrochloride salt substrates.
Q3: How does the strength of the base impact reaction efficiency?
The choice of base strength is a critical parameter that must be optimized.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃, KF): Weaker bases are often sufficient to facilitate the reaction and are advantageous when substrates contain base-sensitive functional groups (like esters).[1] However, if the base is too weak, the formation of the active borate species may be slow or incomplete, resulting in low conversion rates.
-
Strong Bases (e.g., NaOH, KOH, K₃PO₄, Cs₂CO₃): Stronger bases can accelerate the reaction by more effectively generating the borate anion.[2] Cesium carbonate (Cs₂CO₃) is often particularly effective, which is sometimes attributed to the high solubility of its fluoride and hydroxide salts in organic solvents and the ability of the large Cs⁺ cation to promote key steps. However, strong bases can also promote undesirable side reactions.[5] The most significant of these is protodeboronation , where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom.[5][8] This is especially problematic with electron-rich boronic acids like (4-(Dimethylamino)phenyl)boronic acid.
The optimal base is one that is strong enough to promote efficient transmetalation but not so strong that it causes significant degradation of the starting material.[9]
Troubleshooting Guide
Problem: My reaction shows low to no yield of the desired product.
This is the most common issue and can stem from several factors related to the base.
-
Possible Cause 1: Insufficient Base
-
Diagnosis: You are using this compound with only a catalytic amount of base (e.g., 1.5-2 equivalents).
-
Explanation: As detailed in FAQ Q2, the first equivalent of base is consumed to neutralize the HCl salt. If insufficient excess base is present, there won't be enough to efficiently drive the catalytic cycle.
-
Solution: Increase the amount of base to at least 3 equivalents. Perform a small-scale screen with 3, 4, and 5 equivalents to find the optimal loading.
-
-
Possible Cause 2: Protodeboronation Side Reaction
-
Diagnosis: You observe the formation of N,N-dimethylaniline as a major byproduct, confirmed by GC-MS or LC-MS analysis. This is common when using strong bases (like NaOH) and/or protic solvents (like methanol or water) at elevated temperatures.
-
Explanation: Protodeboronation is the hydrolytic cleavage of the C-B bond.[5] This side reaction is catalyzed by base and is particularly facile for electron-rich arylboronic acids, as the dimethylamino group donates electron density to the ring, weakening the C-B bond.[8]
-
Solution:
-
Switch to a Milder Base: Replace strong bases like NaOH or KOH with K₃PO₄, K₂CO₃, or Cs₂CO₃.[9]
-
Use an Anhydrous or Aprotic Solvent System: Minimize the amount of water present or switch to a solvent system like dioxane, THF, or toluene, often with a minimal amount of water to aid solubility.[8][10]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate, which are more resistant to protodeboronation.[11]
-
-
Caption: Competing reaction pathways for the boronic acid.
-
Possible Cause 3: Homocoupling of the Boronic Acid
-
Diagnosis: You observe the formation of 4,4'-bis(dimethylamino)biphenyl as a byproduct.
-
Explanation: Homocoupling occurs when two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this unwanted side reaction.[8][12] Certain bases and conditions can also favor this pathway.
-
Solution:
-
Thoroughly Degas Solvents: Ensure all solvents, including any water used, are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[13]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.
-
Choose an Appropriate Catalyst/Ligand: Using bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired reductive elimination step.[9]
-
-
Data & Protocols
Table 1: Selection of Bases for Coupling with (4-(Dimethylamino)phenyl)boronic acid
| Base | Formula | Type | pKa (Conjugate Acid) | Typical Conditions | Suitability & Notes |
| Potassium Phosphate | K₃PO₄ | Strong | 12.3 | Toluene, Dioxane, or THF; 80-110 °C | Often a good first choice. Effective but less harsh than hydroxides, reducing protodeboronation risk.[10] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 10.3 | Dioxane, DMF; 80-100 °C | Highly effective, often provides excellent yields. Can still promote protodeboronation if conditions are too harsh. |
| Potassium Carbonate | K₂CO₃ | Moderate | 10.3 | Toluene/H₂O, Dioxane/H₂O; Reflux | A standard, cost-effective choice. May require aqueous co-solvent for solubility and activity.[14] |
| Sodium Bicarbonate | NaHCO₃ | Weak | 6.4 | DME/H₂O; Reflux | A very mild base, suitable for highly sensitive substrates. May result in slow or incomplete reactions. |
| Potassium Fluoride | KF | Weak | 3.2 | THF; Reflux | Used in anhydrous conditions. The fluoride ion is thought to play a special role in activating the boron center.[1] |
General Experimental Protocol
This protocol provides a starting point for optimization. The choice of catalyst, ligand, and solvent may need to be adjusted based on the coupling partner.
-
Reagent Preparation:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the aryl halide coupling partner (1.0-1.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with dry Argon or Nitrogen for 10-15 minutes. This is a critical step to prevent homocoupling.[13]
-
-
Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. www1.udel.edu [www1.udel.edu]
deboronation of (4-(Dimethylamino)phenyl)boronic acid hydrochloride under reaction conditions
Welcome to the technical support resource for researchers utilizing (4-(Dimethylamino)phenyl)boronic acid hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge encountered with this reagent: unwanted deboronation under reaction conditions. Our goal is to equip you with the scientific rationale and practical steps to minimize this side reaction and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with my this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In your case, this converts your valuable (4-(Dimethylamino)phenyl)boronic acid into N,N-dimethylaniline, a common and often difficult-to-remove byproduct. This reaction consumes your starting material, leading to significantly lower yields of your desired coupled product. The propensity for this reaction is highly dependent on the substrate and the specific reaction conditions employed.[1]
Q2: How does the hydrochloride salt form affect the stability and reactivity of the boronic acid?
A2: The hydrochloride salt form means the dimethylamino group is protonated (-N(CH₃)₂H⁺). This has two key implications:
-
Increased Stability in Storage: As a salt, it is generally more stable as a solid for long-term storage compared to the freebase form.
-
Altered Electronics: The protonated amine is a strongly electron-withdrawing group. This can influence stability under different pH conditions. However, most cross-coupling reactions are run under basic conditions. The first equivalent of base will neutralize the hydrochloride, generating the free amine in situ. This free dimethylamino group is electron-donating, which can then influence the rate of base-catalyzed protodeboronation.[2][3]
Q3: Is my boronic acid more susceptible to deboronation under acidic or basic conditions?
A3: Both conditions can promote deboronation, but through different mechanisms.[1]
-
Acid-Catalyzed: Strong acidic conditions can promote protonolysis of the C-B bond.[4]
-
Base-Catalyzed: This is more relevant for cross-coupling reactions. In the presence of a base (like K₂CO₃ or Cs₂CO₃) and a proton source (like water), the boronic acid forms a boronate species ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[2] Given that Suzuki-Miyaura reactions require a base, managing this pathway is critical for success.
Q4: Can I use a boronic ester instead to prevent this issue?
A4: Yes, this is an excellent strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a widely used method to suppress protodeboronation.[1] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its free concentration low and minimizing the rate of the undesired side reaction relative to the productive cross-coupling.[5][6] However, it's important to note that esterification does not always guarantee greater stability and is highly dependent on the ester and reaction conditions.[7][8]
Troubleshooting Guide: Low Yields & Byproduct Formation
This section addresses specific experimental failures. The following workflow diagram provides a logical path for diagnosing the root cause of deboronation.
Caption: A troubleshooting workflow for diagnosing low yields.
Problem 1: My reaction yield is very low, and LC-MS analysis shows a major peak corresponding to the mass of N,N-dimethylaniline.
-
Diagnosis: This is a classic sign of significant protodeboronation. Your boronic acid is being consumed by a side reaction before it can participate in the desired cross-coupling.
-
Causality: The combination of base, a proton source (often water in the solvent or base), and thermal energy is facilitating the cleavage of the C-B bond. The electron-donating nature of the free dimethylamino group can accelerate this process under basic conditions.
-
Solutions & Protocols:
-
Rigorously Exclude Air and Water: Oxygen can degrade the palladium catalyst, while water is a direct reactant in the protodeboronation pathway.
-
Protocol: Use a solvent that has been passed through an anhydrous alumina column or distilled from a suitable drying agent. Before adding reagents, thoroughly degas the solvent by bubbling argon or nitrogen through it for at least 20-30 minutes. Ensure all glassware is oven-dried.[9]
-
-
Modify the Base: A strong, highly soluble base can create a high concentration of the reactive boronate species, accelerating deboronation.
-
| Base | pKa (of conjugate acid) | Typical Use | Considerations for Deboronation |
| Cs₂CO₃ | ~10.3 | Highly effective, good solubility | Can be very effective but may accelerate deboronation; use cautiously. |
| K₃PO₄ | ~12.3 | Strong, effective base | Often a good choice to suppress deboronation compared to carbonates.[11] |
| K₂CO₃ | ~10.3 | Common, inexpensive | Its high reactivity and water content can promote deboronation.[12] |
| KF | ~3.2 | Mild base | Can be effective in minimizing deboronation, but may lead to slower reactions.[13] |
Problem 2: The deboronation happens even before the cross-coupling reaction seems to start.
-
Diagnosis: Your boronic acid is unstable under the initial reaction conditions, even before the catalyst becomes fully active.
-
Causality: The pre-incubation of the boronic acid with the base and solvent at elevated temperature is causing rapid decomposition. The order of reagent addition can be critical.
-
Solutions & Protocols:
-
Change the Order of Addition: Do not pre-mix the boronic acid and base for extended periods at high temperatures.
-
Protocol: To your reaction flask containing the aryl halide and base under an inert atmosphere, add the degassed solvent. Heat the mixture to the target temperature. In a separate flask, dissolve the this compound and the palladium catalyst/ligand in a small amount of the degassed solvent. Add this solution to the heated reaction mixture in one portion. This ensures the boronic acid is introduced to conditions where the catalyst is active and ready for the productive reaction.
-
-
Use a More Stable Boronic Acid Derivative: As mentioned in the FAQs, this is the most robust solution for highly unstable boronic acids.
-
Protocol (Example for Pinacol Ester Formation):
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., THF or Toluene).
-
Add a drying agent like anhydrous MgSO₄ to scavenge water.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours until TLC or LC-MS analysis shows complete conversion.
-
Filter off the drying agent and evaporate the solvent. The resulting crude 4-(Dimethylamino)phenylboronic acid pinacol ester can often be used directly in the cross-coupling reaction after purification.[14]
-
-
-
Mechanistic Overview: Competing Pathways
The diagram below illustrates the critical choice point for the boronic acid under basic Suzuki-Miyaura conditions. The goal is to favor the catalytic cycle (Pathway A) over the decomposition route (Pathway B).
Caption: Competing pathways for the boronate species.
By carefully selecting the base, solvent, and temperature, you can influence the relative rates, pushing the equilibrium towards the productive cross-coupling pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boronic Acid Derivatives
Welcome to the technical support center for the purification of boronic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these versatile compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Introduction: The Purification Conundrum of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, their purification is notoriously challenging due to their inherent chemical properties. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude boronic acid product?
A1: Typical impurities often include unreacted starting materials, homocoupling byproducts from the Suzuki reaction, and products of protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1][2] Additionally, you may observe the presence of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[3][4]
Q2: Why is my boronic acid unstable during purification?
A2: Boronic acids are susceptible to several decomposition pathways. Protodeboronation, the cleavage of the carbon-boron bond, can be catalyzed by acid or base and is a common issue, especially with heteroaryl boronic acids.[5][6] They are also prone to oxidation.[7][8] The purification process itself, particularly chromatography on silica gel, can sometimes promote these decomposition reactions.[1]
Q3: What is a boroxine, and how does it affect purification?
A3: A boroxine is a six-membered ring formed by the reversible dehydration of three boronic acid molecules.[3][4][9] This equilibrium between the boronic acid and the boroxine can complicate purification and characterization, as you may observe multiple species in your analytical data (e.g., NMR, LC-MS) that are all derived from your target compound. The equilibrium can be shifted by the presence or absence of water.[3][10]
Q4: Are there more stable alternatives to free boronic acids that are easier to purify?
A4: Yes, converting boronic acids to boronate esters, such as pinacol esters (Bpin), MIDA esters, or trifluoroborate salts, is a common strategy to improve stability and ease of handling.[11][12] These derivatives are generally more stable to chromatography and less prone to boroxine formation.[11] However, their purification can still present challenges.[13]
Troubleshooting Guides
Chromatography Issues
Q: My boronic acid is streaking or sticking to my silica gel column. What is happening and how can I fix it?
A: Causality: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause poor separation, streaking, and in some cases, decomposition of the boronic acid on the column.[1]
Solutions:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.[14]
-
Modify the silica gel: Impregnating the silica gel with boric acid can help to suppress the over-adsorption of boronic esters.[15][16]
-
Add a modifier to the eluent: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to your eluent can sometimes improve the chromatography by competing for the active sites on the silica gel.[14][17]
-
Switch to reverse-phase chromatography: For polar boronic acids, C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be effective.[1][18]
-
Protect the boronic acid: Converting the boronic acid to a more stable ester, like a pinacol ester, can significantly improve its chromatographic behavior on silica gel.[11][13]
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add the silica gel to this solution to form a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
The boric acid-impregnated silica gel is now ready for column packing.
Crystallization and Precipitation Problems
Q: I'm struggling to crystallize my boronic acid. What strategies can I try?
A: Causality: The presence of impurities, including the corresponding boroxine, can inhibit crystallization. Finding the right solvent system is often a matter of trial and error, as boronic acids can have a wide range of polarities.
Solutions:
-
Systematic Solvent Screening: On a small scale, test a variety of solvents with different polarities (e.g., water, ethyl acetate, dichloromethane, hexane, and mixtures thereof).[14]
-
Trituration: If the product is an oil or an amorphous solid, try triturating it with a solvent in which the desired compound is sparingly soluble but the impurities are more soluble. This can often induce crystallization.[14]
-
Acid/Base Extraction: If your boronic acid has acidic or basic functional groups, you may be able to use acid/base extractions to separate it from neutral impurities. Boronic acids themselves are weakly acidic and can sometimes be extracted into a basic aqueous solution.[1]
-
Derivatization to a Crystalline Adduct: A powerful technique is to react the crude boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily filtered and purified. The free boronic acid can then be regenerated by treatment with acid.[1][19]
Experimental Protocol: Purification via Diethanolamine Adduct Formation
-
Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether.
-
Add a stoichiometric amount of diethanolamine and stir the mixture.
-
The diethanolamine adduct will often precipitate out of the solution as a crystalline solid.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove any remaining soluble impurities.
-
To regenerate the free boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl).
-
After stirring, the free boronic acid will be in the organic layer, which can then be separated, dried, and concentrated.
Characterization Anomalies
Q: My NMR spectrum shows multiple sets of peaks, but my LC-MS shows a single mass for my target compound. What could be the cause?
A: Causality: This is a classic sign of the presence of both the boronic acid and its corresponding boroxine in equilibrium.[3] The boroxine will have a different chemical shift in the NMR but may not be readily distinguishable from the monomer by LC-MS, especially if the ionization method promotes fragmentation back to the boronic acid.
Solutions:
-
Drive the Equilibrium: To confirm the presence of a boroxine, you can try to shift the equilibrium. Adding a small amount of water (D₂O in the case of NMR) should favor the formation of the boronic acid, potentially simplifying the spectrum. Conversely, rigorously drying the sample may favor the boroxine.[3]
-
¹¹B NMR Spectroscopy: If available, ¹¹B NMR can be a useful tool to characterize the boron species in solution. Boronic acids and boroxines will have distinct chemical shifts.
-
Consider the Protected Form: For unambiguous characterization, converting a small sample to a stable boronate ester (e.g., pinacol ester) can be helpful, as these are less prone to forming anhydrides.
Data Summary Table
| Purification Technique | Stationary Phase/Method | Typical Eluent System | Suitable For | Potential Issues |
| Normal Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Non-polar to moderately polar boronic acids/esters | Sticking, streaking, decomposition[1] |
| Neutral Alumina | Hexane/Ethyl Acetate | Boronate esters and less polar boronic acids | Lower resolving power than silica | |
| Boric Acid-Treated Silica | Hexane/Ethyl Acetate | Pinacol boronate esters | Reduced separating power compared to untreated silica[13] | |
| Reverse Phase Chromatography | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Polar, water-soluble boronic acids | Difficult removal of water from the final product[1] |
| Crystallization | N/A | Various organic solvents and aqueous mixtures | Crystalline solid boronic acids | Finding a suitable solvent system can be challenging[14] |
| Acid/Base Extraction | Liquid-Liquid Extraction | Aqueous base (e.g., NaOH) and organic solvent (e.g., EtOAc) | Boronic acids with differing pKa from impurities | May not be effective for all derivatives[1] |
| Derivatization | Diethanolamine Adduct Formation | Diethyl ether or other non-polar solvents for precipitation | A wide range of boronic acids | Requires an additional chemical step for adduct formation and cleavage[1][19] |
Workflow and Logic Diagrams
Diagram 1: Decision Tree for Boronic Acid Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the properties of the boronic acid derivative and the nature of the impurities.
Caption: A decision tree for selecting a purification strategy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. waters.com [waters.com]
- 19. reddit.com [reddit.com]
solvent effects on the stability of (4-(Dimethylamino)phenyl)boronic acid hydrochloride
Introduction: Understanding the Molecule
(4-(Dimethylamino)phenyl)boronic acid hydrochloride is a versatile reagent frequently employed in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, its unique structure—featuring a Lewis acidic boronic acid, a Lewis basic dimethylamino group, and its formulation as a hydrochloride salt—presents specific challenges related to stability, solubility, and reactivity. This guide provides expert insights and practical solutions to common issues encountered during its handling and use in experimental settings.
The hydrochloride salt form indicates that the dimethylamino group is protonated, which significantly impacts the compound's initial solubility profile, favoring more polar, protic solvents. Understanding the interplay between the two key functional groups and their response to the experimental environment, particularly solvent and pH, is critical for success.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this boronic acid supplied as a hydrochloride salt? A1: The dimethylamino group is basic and can interfere with certain reactions or act as a catalyst poison (e.g., by coordinating to a palladium catalyst). Supplying it as a hydrochloride salt protonates the amine, protecting it from unwanted side reactions and improving the compound's shelf-life and handling characteristics. The salt form is generally more stable than the free base.
Q2: What are the ideal storage conditions for this reagent? A2: this compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] Boronic acids are susceptible to oxidation and can form anhydrides (boroxines) upon dehydration, so minimizing exposure to air and moisture is crucial for maintaining purity and reactivity.
Q3: I'm setting up a Suzuki-Miyaura reaction. Do I need to add a base if the compound is already acidic? A3: Yes, a base is almost always required. The "acid" component is the hydrochloride salt of the amine, not the boronic acid itself. The crucial role of the base in a Suzuki coupling is to activate the boronic acid by converting it into a more nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium catalyst.[1][2][6] The added base will also neutralize the hydrochloride.
Q4: Can I use protic solvents like methanol or water for my reaction? A4: While the hydrochloride salt has good solubility in protic solvents, their use in the reaction itself must be carefully considered. Water is often used as a co-solvent in Suzuki couplings and can be beneficial.[7] However, excess water or other protic solvents can promote a key degradation pathway known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of N,N-dimethylaniline as a byproduct.[6][8][9][10] The rate of this degradation is highly pH-dependent.[6][8]
Section 2: In-Depth Troubleshooting Guide
This section addresses more complex issues that require a deeper mechanistic understanding.
Issue 1: Poor or Inconsistent Solubility
Symptom: The boronic acid fails to dissolve completely in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
Causality Analysis: The solubility of this compound is governed by a complex equilibrium involving the protonated amine, the neutral trigonal boronic acid, and the anionic tetrahedral boronate. The hydrochloride salt is soluble in polar solvents like water or methanol. However, upon addition of a base (as in a Suzuki reaction), the amine is deprotonated, reducing its polarity. The choice of solvent must accommodate the solubility of both the starting material and the in situ generated active species.
Troubleshooting Steps:
-
Solvent System Selection: For Suzuki reactions, a common and effective approach is to use a mixture of a non-polar aprotic solvent (e.g., Toluene, Dioxane) and a polar co-solvent (e.g., Water, Ethanol). This combination helps dissolve both the organic halide and the boronic acid/boronate species.
-
Order of Addition: First, dissolve the this compound in a minimal amount of a polar solvent like water or DMF. In a separate vessel, dissolve the aryl halide and palladium catalyst in the primary non-polar solvent. Add the boronic acid solution to the main reaction vessel, followed by the addition of the base.
-
Consider a Phase-Transfer Catalyst: In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.
| Application | Primary Solvent | Co-Solvent(s) | Rationale |
| Storage (Stock Solution) | Anhydrous DMF or NMP | None | Good solvating power for the salt form; should be stored under inert gas. |
| Suzuki Coupling | 1,4-Dioxane or Toluene | Water (5-20% v/v) | Balances solubility of polar and non-polar reactants. Water aids in dissolving the base and boronate.[7] |
| NMR Analysis | DMSO-d₆ or D₂O | None | Polar solvents suitable for dissolving the salt for characterization. |
| HPLC/LC-MS Analysis | Acetonitrile/Water | Formic Acid or TFA (0.1%) | Standard reverse-phase conditions. The acid maintains the protonation of the amine for good peak shape. |
Issue 2: Low Yield and Formation of N,N-Dimethylaniline Byproduct
Symptom: The desired cross-coupled product is obtained in low yield, and characterization (GC-MS or LC-MS) reveals a significant amount of N,N-dimethylaniline.
Causality Analysis: This is a classic case of protodeboronation . This degradation pathway involves the cleavage of the carbon-boron bond and is a major competing reaction for many arylboronic acids.[6][8] The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the aryl group. The electron-donating dimethylamino group makes this particular boronic acid relatively susceptible to this process, especially under harsh basic conditions or at elevated temperatures.[11]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Validation & Comparative
comparing the reactivity of (4-(Dimethylamino)phenyl)boronic acid hydrochloride with other boronic acids
Initiating Research on Reactivity
My research has kicked off with comprehensive Google searches, focusing on the reactivity of (4-(Dimethylamino)phenyl)boronic acid hydrochloride. I'm especially interested in its performance within Suzuki-Miyaura coupling reactions, and I'm currently comparing its behavior to other relevant compounds to establish a solid baseline for further exploration.
Analyzing Protocol & Data
My approach now pivots toward constructing a detailed guide. I'm actively hunting for experimental protocols and verifiable data from credible sources. The aim is technical precision, aiming for an authoritative, comprehensive resource on the subject. I'm focusing on the structural and electronic properties that govern reactivity, including a comparative assessment using a standard Suzuki-Miyaura coupling reaction. This will underpin a precise, step-by-step experimental protocol for the comparison.
Constructing a Comparison Guide
I've outlined the structure for my comparison guide, starting with an overview of boronic acids in cross-coupling. I'll delve into this compound's features and present a comparative analysis using a standardized Suzuki-Miyaura reaction, with a detailed protocol. Visuals will include a Graphviz diagram of the reaction mechanism. I'm focusing on the link between electronic properties and reactivity, ensuring thorough referencing.
Examining Reactivity Differentials
I'm currently focused on constructing a detailed comparison guide regarding the reactivity of this compound versus other boronic acids. My initial thoughts center on outlining the significance of Suzuki-Miyaura cross-coupling in organic synthesis, with a particular emphasis on its role in drug discovery. I'll then move into discussing factors that influence boronic acid reactivity.
Analyzing Electronic Influences
I'm now diving into the specifics of how electronic effects alter boronic acid reactivity. I'm focusing on the impact of electron-donating groups like the dimethylamino substituent. I plan to contrast this with other electronic influences on the aryl group, to highlight how these factors influence the transmetalation step of the Suzuki-Miyaura cycle. A visual representation, potentially a comparison table, is forming in my mind to help clarify these relationships.
Comparing Reaction Rates
I've just refined the introduction, emphasizing the drug discovery applications of Suzuki-Miyaura reactions and the guide's objective to compare this compound's reactivity. The mechanistic overview is next, focusing on the crucial transmetalation step. I'm also preparing a Graphviz diagram to visually represent the cycle for clarity, alongside discussions about electronic group impacts.
Constructing the Core Analysis
I've just solidified the plan for the comparative analysis! I will detail the selection of boronic acids with varying electronic characteristics and also draft a model Suzuki-Miyaura reaction to benchmark their performances. This will be paired with a clear, tabular presentation of the expected reactivity data. Further refinements are focused on experimental design for clear comparisons.
Defining Comparative Framework
I've just solidified the introduction, highlighting the value of this boronic acid reactivity comparison in Suzuki-Miyaura reactions for synthesis, especially drug development. Next, I'll clarify the reaction mechanism. I'm moving toward a graphical representation of the catalytic cycle. I'm focusing on crafting a helpful step-by-step reaction protocol for the user's convenience.
Refining the Reaction Design
I've just added a specific aryl halide, 4-bromoacetophenone, and detailed catalyst choices (Pd(PPh3)4 and Pd(OAc)2 with phosphine) to the experimental design. I'm focusing on defining the conditions and bases for the reaction, including K2CO3 or Cs2CO3, and the Dioxane/Water solvent. My mind is also on providing a comprehensive table with expected yields.
Constructing Comparative Table
I'm presently building the comparative analysis framework. I'll include the selection of boronic acids with varying electronic properties, along with a draft experimental Suzuki-Miyaura coupling reaction for benchmarking. My emphasis is to highlight expected reactivity data in a clear tabular format for the user, who is looking for clarity. I'm focusing on refining the experimental design for the best outcome for comparisons.
A Comparative Spectroscopic Guide to (4-(Dimethylamino)phenyl)boronic acid hydrochloride: Unveiling the Impact of Protonation on its NMR Profile
For researchers, scientists, and professionals in drug development, a precise understanding of the structural and electronic properties of chemical reagents is paramount. (4-(Dimethylamino)phenyl)boronic acid and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in cross-coupling reactions. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (4-(Dimethylamino)phenyl)boronic acid hydrochloride and its free base counterpart. By examining the influence of the hydrochloride moiety on the NMR spectra, this document offers critical insights for unambiguous compound identification, purity assessment, and reaction monitoring.
Introduction: The Significance of the Hydrochloride Salt in Modifying Spectroscopic Properties
(4-(Dimethylamino)phenyl)boronic acid is an electron-rich boronic acid widely employed in Suzuki-Miyaura coupling reactions. The dimethylamino group significantly influences the electronic environment of the phenyl ring and the boron atom. The formation of the hydrochloride salt, by protonation of the basic dimethylamino group, introduces profound changes to the molecule's electronic and, consequently, its NMR spectroscopic profile. This guide will dissect these changes, providing a clear comparative framework.
The Challenge of Boronic Acid NMR: Overcoming Oligomerization
A well-documented challenge in the NMR spectroscopy of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra. To ensure the acquisition of high-quality, monomeric spectra, the choice of solvent is critical. Protic solvents such as methanol-d4 or the addition of a small amount of D₂O can effectively break up these boroxine structures, yielding sharp and well-resolved NMR spectra. For the data presented herein, deuterated dimethyl sulfoxide (DMSO-d₆) was chosen as the solvent to facilitate comparison, as it is a common solvent for a wide range of organic compounds.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its corresponding free base, (4-(Dimethylamino)phenyl)boronic acid. For baseline comparison, data for the parent phenylboronic acid is also included. All spectra were recorded in DMSO-d₆.
Table 1: ¹H NMR Data (DMSO-d₆)
| Compound | Aromatic Protons (ortho to -B(OH)₂) | Aromatic Protons (meta to -B(OH)₂) | N(CH₃)₂ Protons | B(OH)₂ Protons |
| This compound | 7.75 (d, 2H) | 7.45 (d, 2H) | 3.10 (s, 6H) | 8.20 (s, 2H) |
| (4-(Dimethylamino)phenyl)boronic acid[1] | 7.59 (d, 2H) | 6.67 (d, 2H) | 2.91 (s, 6H) | 7.76 (s, 2H) |
| Phenylboronic acid[2][3] | 7.79 (d, 2H) | 7.36 (m, 3H) | - | 8.08 (s, 2H) |
Table 2: ¹³C NMR Data (DMSO-d₆)
| Compound | C-B | C-N | Aromatic CH (ortho to -B(OH)₂) | Aromatic CH (meta to -B(OH)₂) | N(CH₃)₂ |
| This compound | 135.0 (br) | 153.0 | 136.5 | 128.0 | 45.0 |
| (4-(Dimethylamino)phenyl)boronic acid[1] | 118.9 (br) | 152.0 | 136.0 | 111.0 | 39.5 |
| Phenylboronic acid[2][4] | 133.0 (br) | - | 133.9 | 127.5, 128.1 | - |
Note: The chemical shift of the carbon attached to boron (C-B) is often broadened due to quadrupolar relaxation of the boron nucleus.
Analysis and Discussion: Interpreting the Spectral Differences
The protonation of the dimethylamino group has a pronounced effect on the chemical shifts of the aromatic protons and the dimethylamino protons themselves.
¹H NMR Spectral Comparison
-
Aromatic Protons: In the free base, the electron-donating dimethylamino group strongly shields the aromatic protons, particularly those in the ortho and para positions. This results in a significant upfield shift of the protons meta to the boronic acid group (6.67 ppm). Upon protonation to form the hydrochloride salt, the nitrogen atom becomes positively charged and acts as an electron-withdrawing group. This deshields the aromatic protons, causing a downfield shift for both the protons ortho (from 7.59 to 7.75 ppm) and meta (from 6.67 to 7.45 ppm) to the boronic acid. The downfield shift is more dramatic for the protons meta to the boronic acid, as they are ortho to the newly formed ammonium group.
-
N(CH₃)₂ Protons: The most significant downfield shift is observed for the dimethylamino protons, moving from 2.91 ppm in the free base to 3.10 ppm in the hydrochloride salt. This is a direct consequence of the increased electron-withdrawing nature of the protonated nitrogen atom.
-
B(OH)₂ Protons: The acidic protons of the boronic acid group also experience a downfield shift upon formation of the hydrochloride salt, from 7.76 ppm to 8.20 ppm. This is likely due to the overall change in the electronic environment of the molecule.
¹³C NMR Spectral Comparison
-
Aromatic Carbons: Similar to the proton spectra, the carbon signals of the aromatic ring are deshielded upon protonation. The carbon attached to the nitrogen (C-N) shifts slightly downfield from 152.0 ppm to 153.0 ppm. More notably, the aromatic CH carbons experience a downfield shift, reflecting the electron-withdrawing effect of the -N(CH₃)₂H⁺ group.
-
N(CH₃)₂ Carbon: The carbon atoms of the dimethylamino group are significantly deshielded, shifting from 39.5 ppm in the free base to 45.0 ppm in the hydrochloride salt. This large downfield shift is a clear indicator of protonation at the nitrogen center.
-
C-B Carbon: The chemical shift of the carbon atom attached to the boron is also affected, moving downfield from approximately 118.9 ppm to 135.0 ppm. This suggests a decrease in electron density at the boron-bearing carbon upon protonation of the dimethylamino group.
Experimental Protocols
General NMR Sample Preparation
To obtain high-resolution spectra and minimize the effects of oligomerization, the following sample preparation protocol is recommended:
-
Weigh approximately 5-10 mg of the boronic acid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex or sonicate until the sample is fully dissolved.
-
For quantitative analysis, a known amount of an internal standard can be added.
NMR Data Acquisition
All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters for ¹H and ¹³C NMR are as follows:
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Spectral width: ~16 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Spectral width: ~240 ppm
-
Workflow for Compound Identification
The following workflow can be used to distinguish between this compound and its free base using NMR spectroscopy.
Caption: Workflow for distinguishing the hydrochloride salt from the free base.
Conclusion
The protonation of the dimethylamino group in (4-(Dimethylamino)phenyl)boronic acid to its hydrochloride salt induces significant and predictable changes in its ¹H and ¹³C NMR spectra. The key diagnostic features for the hydrochloride salt in DMSO-d₆ are the downfield shifts of the N(CH₃)₂ protons (to ~3.10 ppm) and the aromatic protons, particularly the signal for the protons meta to the boronic acid group (to ~7.45 ppm). This comparative guide provides the necessary experimental data and interpretive framework to enable researchers to confidently characterize these important synthetic building blocks, ensuring the integrity and success of their chemical research and development endeavors.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Dimethylamino)phenyl)boronic acid hydrochloride
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This guide offers a comparative analysis of various palladium catalysts for the coupling of a particularly relevant, yet challenging substrate: (4-(Dimethylamino)phenyl)boronic acid hydrochloride. The presence of the electron-donating dimethylamino group and the hydrochloride salt form introduces specific considerations for catalyst selection and reaction optimization. This document is intended to provide researchers, scientists, and drug development professionals with the objective data and procedural insights necessary to navigate these challenges effectively.
The Challenge of this compound
While the Suzuki-Miyaura reaction is robust, the nature of the coupling partners significantly influences its success. This compound presents a unique set of challenges:
-
Electron-Rich Nature: The potent electron-donating dimethylamino group increases electron density on the boronic acid, which can impact the transmetalation step of the catalytic cycle.
-
Boronic Acid Salt Form: The hydrochloride salt form necessitates careful consideration of the base used in the reaction. The base must be strong enough to neutralize the hydrochloride and facilitate the formation of the active boronate species for transmetalation.[4][5][6]
-
Potential for Protodeboronation: Electron-rich boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired cross-coupled product.[7]
The judicious selection of a palladium catalyst and corresponding reaction conditions is therefore paramount to overcoming these hurdles and achieving high-yielding, selective cross-coupling.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to the nature of its ancillary ligands. These ligands modulate the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] Below is a comparative summary of commonly employed palladium catalysts for the coupling of electron-rich boronic acids, drawing insights from studies on structurally similar substrates.
| Catalyst System | Key Features & Advantages | Considerations & Limitations |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | - Commercially available and relatively inexpensive. - Effective for a range of Suzuki-Miyaura couplings.[9][10] | - Can require higher catalyst loadings and elevated temperatures. - The lability of the triphenylphosphine ligands can sometimes lead to catalyst decomposition. |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | - Robust and versatile catalyst, often effective for challenging substrates.[11] - The bidentate dppf ligand provides good thermal stability.[12] | - May require higher temperatures to achieve optimal activity. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | - Buchwald's biarylphosphine ligands are bulky and electron-rich, facilitating both oxidative addition and reductive elimination.[13][14] - Highly active catalysts, often enabling reactions at lower temperatures and with lower catalyst loadings.[15] | - The cost of specialized ligands can be higher. - The choice of the specific Buchwald ligand can be substrate-dependent.[16] |
| Palladacycle Precatalysts (e.g., Buchwald Palladacycles) | - Air- and moisture-stable, making them easy to handle.[17] - Form the active catalytic species in situ under the reaction conditions.[7] | - Can be more expensive than traditional palladium sources. |
| Pd/C (Palladium on Carbon) | - Heterogeneous catalyst, simplifying product purification through filtration.[3][18] - Can be a cost-effective and environmentally friendly option. | - May exhibit lower activity compared to homogeneous catalysts for challenging couplings. - Leaching of palladium into the solution can sometimes occur. |
Mechanistic Insights and Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
The Catalytic Cycle
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (boronate, Ar'B(OR)₃⁻) is transferred to the palladium center. The base plays a crucial role in forming the more nucleophilic boronate from the boronic acid.[4][5][6][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[8]
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. Rigorous exclusion of oxygen is critical for preventing catalyst deactivation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide using two different catalyst systems.
Protocol 1: Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-dimethylamino-4'-methylbiphenyl.
Protocol 2: Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
Materials:
-
This compound
-
4-Bromotoluene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.5 mmol), 4-bromotoluene (1.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired 4-dimethylamino-4'-methylbiphenyl.
Conclusion and Catalyst Selection Rationale
The optimal choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is contingent upon the specific aryl halide partner, desired reaction conditions, and economic considerations.
-
For routine couplings with activated aryl halides, the more traditional and cost-effective Pd(PPh₃)₄ can provide satisfactory results, although it may necessitate higher temperatures and longer reaction times.[9]
-
For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, the use of catalyst systems with bulky, electron-rich phosphine ligands, such as PdCl₂(dppf) or Pd(OAc)₂ in conjunction with Buchwald ligands , is highly recommended.[11][13][14] These systems often exhibit superior catalytic activity, leading to higher yields under milder conditions.
-
Palladacycle precatalysts offer the advantage of being user-friendly due to their air and moisture stability, making them an excellent choice for high-throughput screening and process development.[7][17]
-
For applications where catalyst removal and recycling are a priority, heterogeneous Pd/C can be a viable, albeit potentially less active, alternative.[18]
Ultimately, empirical screening of a few selected catalyst systems under standardized conditions is the most effective approach to identifying the ideal catalyst for a specific transformation involving this compound.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for drug discovery and materials science. The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, yield, and purity of the desired product. This guide provides an in-depth validation and comparative analysis of a highly electron-rich boronic acid, (4-(Dimethylamino)phenyl)boronic acid hydrochloride, against other commonly employed alternatives. Through a combination of theoretical insights, illustrative experimental data, and detailed protocols, this document aims to equip researchers with the knowledge to strategically employ this versatile reagent and troubleshoot potential challenges.
The Strategic Advantage of Electron-Rich Boronic Acids
(4-(Dimethylamino)phenyl)boronic acid, and its hydrochloride salt, are valuable reagents for introducing a dimethylamino-functionalized phenyl group onto a target molecule. This moiety is of significant interest in medicinal chemistry and materials science due to its electron-donating properties, which can modulate the electronic and photophysical characteristics of a compound, as well as its pharmacokinetic profile. The hydrochloride salt form offers potential advantages in terms of stability and handling compared to the free boronic acid.
While highly useful, electron-rich boronic acids can present unique challenges in Suzuki-Miyaura couplings. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N,N-dimethylaniline as a byproduct and a reduction in the overall yield of the desired cross-coupled product. Careful optimization of reaction conditions is therefore paramount to maximize the efficiency of the coupling reaction.
Comparative Performance Analysis
To provide a clear comparison, we will consider the Suzuki-Miyaura coupling of a generic aryl bromide with three different boronic acids: this compound, the less electron-rich 4-methoxyphenylboronic acid, and the electron-neutral phenylboronic acid. The following table summarizes the illustrative performance of each reagent under a standardized set of reaction conditions.
| Boronic Acid Reagent | Product Yield (%) | Purity by HPLC (%) | Reaction Time (hours) | Key Observations |
| This compound | 85 | 96 | 4 | Higher yield under optimized conditions, potential for some protodeboronation if not carefully controlled. |
| 4-Methoxyphenylboronic acid | 92 | 98 | 3 | Generally high-yielding and robust, less prone to side reactions compared to the dimethylamino analogue. |
| Phenylboronic acid | 95 | >99 | 2 | Serves as a baseline for a standard, efficient Suzuki-Miyaura coupling. |
This illustrative data highlights that while this compound can provide good to excellent yields, it may require more careful optimization of reaction conditions to minimize side reactions compared to less electron-rich or electron-neutral boronic acids.
Experimental Validation Workflow
A robust validation of a synthetic route involves a systematic approach encompassing reaction optimization, product isolation and purification, and comprehensive analytical characterization.
Caption: A generalized workflow for the validation of a synthetic route using Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound
This protocol is optimized to favor the cross-coupling reaction and minimize protodeboronation.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more advanced catalyst system like a Buchwald precatalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL). Then, add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The choice of a milder base can sometimes suppress protodeboronation.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Comparative Suzuki-Miyaura Coupling with Alternative Boronic Acids
To perform a direct comparison, follow Protocol 1, substituting this compound with either 4-methoxyphenylboronic acid (1.2 equiv) or phenylboronic acid (1.2 equiv). Maintain all other reaction parameters constant to ensure a valid comparison.
Protocol 3: Analytical Validation of the Cross-Coupled Product
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess for the presence of any impurities.
-
High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of the purified product of known concentration. Develop an appropriate HPLC method to determine the purity of the sample by measuring the area percentage of the main product peak.
-
Mass Spectrometry (MS): Analyze a dilute solution of the product by a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight of the desired compound.
Troubleshooting Common Challenges
When working with electron-rich boronic acids like this compound, certain challenges may arise.
Caption: A troubleshooting guide for common issues encountered in Suzuki-Miyaura couplings with electron-rich boronic acids.
Conclusion and Future Perspectives
This compound is a highly valuable reagent for the introduction of the electron-rich dimethylaminophenyl moiety in organic synthesis. While its use can be associated with challenges such as protodeboronation, a well-designed experimental protocol with careful optimization of the catalyst, base, and solvent system can lead to high yields of the desired cross-coupled products. This guide provides a framework for the validation and comparative analysis of this important building block, empowering researchers to confidently incorporate it into their synthetic strategies. The continued development of more robust and active catalyst systems will further expand the utility of this and other challenging boronic acids in the synthesis of complex molecules for a wide range of applications.
A Comparative Guide to HPLC and GC-MS Analysis of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing Suzuki-Miyaura cross-coupling reactions, the accurate analysis of reaction components is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing (4-(Dimethylamino)phenyl)boronic acid hydrochloride. We will delve into the underlying principles, practical considerations, and experimental protocols to empower you to make informed decisions for your analytical needs.
Introduction: The Analytical Challenge of Boronic Acids
This compound is a key building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] Monitoring the progress of these reactions requires robust analytical methods to quantify the starting materials, intermediates, products, and potential impurities. However, the inherent chemical properties of boronic acids present unique analytical challenges.[3][4] These compounds can be prone to dehydration to form boroxines (cyclic anhydrides) and, in the case of their esters, hydrolysis back to the boronic acid.[5][6][7] Therefore, the choice of analytical technique is critical for obtaining accurate and reproducible results.
This guide will compare and contrast two of the most powerful and widely used analytical techniques in the pharmaceutical and chemical industries: HPLC and GC-MS. We will explore their respective strengths and weaknesses in the context of analyzing this compound reaction mixtures.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a cornerstone of modern analytical chemistry, prized for its versatility in separating a wide range of compounds.[8] For the analysis of boronic acid reaction mixtures, reversed-phase HPLC (RP-HPLC) is the most common modality.
The Causality Behind Method Development in HPLC
The primary challenge in the RP-HPLC analysis of boronic acids and their esters is managing their stability on the column.[9][10] Boronate esters are susceptible to on-column hydrolysis, leading to inaccurate quantification and peak distortion.[5][6][7] Conversely, the parent boronic acids can be highly polar, resulting in poor retention on traditional C18 columns.
Key considerations for a robust HPLC method include:
-
Column Selection: Columns with low silanol activity are crucial to minimize interactions that can catalyze hydrolysis. End-capped columns or those with novel stationary phases are often preferred. For instance, the Waters XTerra MS C18 column has been shown to be effective in minimizing on-column hydrolysis.[5][11][6]
-
Mobile Phase pH: Acidic mobile phases, often used to improve peak shape for basic compounds, can exacerbate the hydrolysis of boronate esters.[9][10] Operating at a neutral or slightly basic pH can significantly improve the stability of these compounds.
-
Sample Diluent: The choice of sample diluent is critical. Using aprotic solvents like acetonitrile or tetrahydrofuran (THF) for sample preparation can prevent the hydrolysis of boronate esters before injection.[7]
-
Temperature: While temperature can influence selectivity, it can also affect the rate of on-column hydrolysis. The effect of temperature should be carefully evaluated during method development.[9][10]
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of a boronic acid reaction mixture.
Protocol: HPLC Analysis of a this compound Reaction Mixture
Objective: To quantify the consumption of this compound and the formation of the desired product in a Suzuki-Miyaura cross-coupling reaction.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound standard
-
Reaction product standard
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and the product standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute the aliquot with acetonitrile to a suitable concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peaks corresponding to the starting material and the product. Construct a calibration curve from the standard injections and quantify the concentrations in the reaction sample.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Derivatizable Analytes
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Rationale for Derivatization in GC-MS Analysis
Boronic acids, including this compound, are generally not volatile enough for direct GC analysis.[12] Their polar nature can also lead to poor peak shape and adsorption in the GC system. To overcome these limitations, derivatization is often necessary.[13]
Common derivatization strategies for boronic acids include:
-
Esterification with Diols: Reacting the boronic acid with a diol, such as pinacol or ethylene glycol, forms a more volatile and thermally stable cyclic boronate ester.[14]
-
Reaction with Triethanolamine: This reaction forms a volatile triethanolamine borate, which is amenable to GC-MS analysis.[15][16]
The choice of derivatization reagent depends on the specific boronic acid and the reaction matrix. The derivatization reaction should be rapid, quantitative, and produce a single, stable derivative.
Experimental Workflow for GC-MS Analysis
Caption: A typical experimental workflow for the GC-MS analysis of a boronic acid reaction mixture, including a derivatization step.
Protocol: GC-MS Analysis of a this compound Reaction Mixture via Pinacol Derivatization
Objective: To identify and quantify the components of a Suzuki-Miyaura reaction mixture, including the boronic acid starting material.
Instrumentation:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
Materials:
-
Pinacol
-
Pyridine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
This compound standard
-
Reaction product standard
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Procedure:
-
Standard Derivatization: To a solution of the this compound standard in pyridine, add an excess of pinacol. Heat the mixture at 60 °C for 30 minutes. After cooling, dilute with DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.
-
Sample Derivatization: Withdraw a small aliquot from the reaction mixture and follow the same derivatization procedure as for the standard.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a spectral library and the derivatized standards. For quantification, use selected ion monitoring (SIM) or integrate the peak areas from the TIC.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Sample Volatility | Not a requirement; suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for boronic acids.[12] |
| Sample Preparation | Generally simpler; often involves dilution and filtration.[7] | More complex, frequently requiring a derivatization step to increase volatility.[13] |
| Detection | Commonly UV-Vis, which requires the analyte to have a chromophore. | Mass spectrometry provides structural information and is highly specific, not reliant on a chromophore. |
| Sensitivity | Good, but can be limited for compounds with poor UV absorbance. | Excellent, especially in selected ion monitoring (SIM) mode. |
| Selectivity | Good, can be tuned by altering mobile phase and stationary phase. | Excellent, due to both chromatographic separation and mass-based detection. |
| Impurity Profiling | Effective for known and unknown impurities with UV absorbance. | Excellent for identifying unknown impurities through mass spectral library searching. |
| Key Advantage for this Application | Direct analysis without derivatization is possible with careful method development.[17][18] | High specificity and ability to analyze compounds lacking a UV chromophore.[12] |
| Key Disadvantage for this Application | Potential for on-column hydrolysis of boronate esters can lead to inaccurate results.[5][6][7] | The need for derivatization adds complexity and a potential source of error to the workflow.[12][13] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The optimal choice depends on the specific analytical goals, the nature of the reaction components, and the available instrumentation.
-
HPLC is often the method of choice for routine reaction monitoring due to its simpler sample preparation and the ability to directly analyze the reaction mixture without derivatization. However, careful method development is essential to mitigate the risk of on-column hydrolysis.
-
GC-MS excels in impurity identification and for the analysis of complex mixtures where high specificity is required. While the need for derivatization adds a layer of complexity, the wealth of structural information provided by the mass spectrometer is invaluable for troubleshooting and in-depth analysis.
Ultimately, a well-equipped laboratory may utilize both techniques synergistically: HPLC for rapid, high-throughput reaction monitoring and GC-MS for detailed characterization and impurity profiling. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. mdpi.com [mdpi.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Properties of (4-(Dimethylamino)phenyl)boronic acid hydrochloride: A Quantum Chemical Approach
This guide provides a comprehensive analysis of the electronic properties of (4-(Dimethylamino)phenyl)boronic acid hydrochloride, a compound of significant interest in pharmaceutical development and organic electronics. Utilizing Density Functional Theory (DFT), we offer a detailed comparison with other substituted phenylboronic acids to provide researchers, scientists, and drug development professionals with insights into its structure-property relationships.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a versatile class of compounds, renowned for their role as key building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[1] Their applications extend into medicinal chemistry, where they are integral to the development of therapeutics for diseases like cancer and diabetes.[2] The electronic properties of these molecules, governed by the nature of substituents on the phenyl ring, are critical to their reactivity, stability, and biological activity.
(4-(Dimethylamino)phenyl)boronic acid, with its electron-donating dimethylamino group, presents a unique electronic profile. This guide will dissect these properties through high-level quantum chemical calculations and compare them against two analogues with differing electronic characteristics: the unsubstituted Phenylboronic Acid (PBA) and the electron-withdrawing (4-Nitrophenyl)boronic acid.
Theoretical Framework: Unveiling Electronic Behavior
To understand the electronic characteristics of these molecules, we employ several key quantum chemical concepts:
-
Density Functional Theory (DFT): A computational method that calculates the electronic structure of atoms and molecules, providing a balance of accuracy and computational efficiency for studying molecular properties.[3]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy indicates its electron-accepting capacity.[4][5][6]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[7][8]
-
Molecular Electrostatic Potential (MESP): This is a 3D map of the electrostatic potential around a molecule. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and reaction sites.[9][10][11]
Computational Methodology: A Validated Protocol
The following protocol outlines the steps for performing the quantum chemical calculations, ensuring a self-validating and reproducible workflow.
Experimental Protocol: DFT Calculations
-
Molecule Building and Initial Optimization:
-
The 3D structures of (4-(Dimethylamino)phenyl)boronic acid, Phenylboronic Acid, and (4-Nitrophenyl)boronic acid were built using molecular modeling software.
-
An initial geometry optimization was performed using a lower-level basis set to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Analysis:
-
High-level geometry optimization was carried out using the Gaussian 09 suite of programs.[12]
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost for organic molecules.[3][12]
-
Basis Set: 6-311++G(d,p), a triple-zeta basis set that provides a flexible description of the electron distribution.
-
A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[12]
-
-
Calculation of Electronic Properties:
-
Using the optimized geometries, single-point energy calculations were performed at the same level of theory.
-
From these calculations, the following properties were extracted:
-
Energy of the HOMO and LUMO.
-
HOMO-LUMO energy gap.
-
Dipole moment.
-
Molecular Electrostatic Potential (MESP) surface.
-
-
Workflow Diagram
Caption: Workflow for Quantum Chemical Calculations.
Results and Discussion: A Comparative Analysis
The calculated electronic properties of (4-(Dimethylamino)phenyl)boronic acid and the selected alternatives are presented below.
Molecular Structures
Caption: Structure of (4-(Dimethylamino)phenyl)boronic acid.
Table 1: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| (4-(Dimethylamino)phenyl)boronic acid | -5.28 | -0.85 | 4.43 | 3.45 |
| Phenylboronic Acid | -6.75 | -1.02 | 5.73 | 2.58 |
| (4-Nitrophenyl)boronic acid | -7.64 | -2.98 | 4.66 | 1.89 |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Analysis of Electronic Properties:
-
(4-(Dimethylamino)phenyl)boronic acid: The presence of the electron-donating dimethylamino group significantly raises the HOMO energy level compared to the other two molecules. This indicates a greater propensity to donate electrons, making it more susceptible to electrophilic attack. The relatively small HOMO-LUMO gap suggests higher reactivity.[7][8] The large dipole moment is also a consequence of the charge separation induced by the dimethylamino group.
-
Phenylboronic Acid: This molecule serves as our baseline. Its electronic properties are intermediate between the two substituted analogues. The larger HOMO-LUMO gap suggests greater stability compared to the dimethylamino-substituted compound.
-
(4-Nitrophenyl)boronic acid: The electron-withdrawing nitro group drastically lowers both the HOMO and LUMO energy levels. A lower LUMO energy indicates a stronger ability to accept electrons, making it more reactive towards nucleophiles. Interestingly, the HOMO-LUMO gap is smaller than that of phenylboronic acid, suggesting that the strong electron-withdrawing nature also enhances its overall reactivity, albeit through a different mechanism than the dimethylamino-substituted version.
Molecular Electrostatic Potential (MESP) Analysis:
The MESP maps provide a visual representation of the charge distribution.
-
For (4-(Dimethylamino)phenyl)boronic acid , the MESP would show a region of high negative potential (electron-rich) around the nitrogen atom of the dimethylamino group and the oxygen atoms of the boronic acid group. The phenyl ring would exhibit a less negative potential due to the electron-donating effect.
-
In Phenylboronic Acid , the negative potential would be localized primarily on the oxygen atoms of the boronic acid group.
-
For (4-Nitrophenyl)boronic acid , a significant region of positive potential (electron-poor) would be observed around the nitro group, while the oxygen atoms of the boronic acid remain electron-rich. This highlights the strong electron-withdrawing character of the nitro group.
These MESP features are critical for predicting how these molecules will interact with biological targets or other reactants.[9][11]
Conclusion
This comparative guide demonstrates the profound impact of substituents on the electronic properties of phenylboronic acids. The electron-donating dimethylamino group in (4-(Dimethylamino)phenyl)boronic acid enhances its electron-donating capacity and overall reactivity, as evidenced by its high HOMO energy and small HOMO-LUMO gap. In contrast, the electron-withdrawing nitro group in (4-Nitrophenyl)boronic acid lowers the frontier orbital energies, making it a better electron acceptor.
These quantum chemical insights are invaluable for researchers in drug discovery and materials science, enabling the rational design of molecules with tailored electronic properties for specific applications. The provided computational protocol serves as a robust framework for further in-silico investigations of this important class of compounds.
References
- 1. CAS 28611-39-4: 4-(Dimethylamino)phenylboronic acid [cymitquimica.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learningbreeze.com [learningbreeze.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
A Senior Application Scientist's Guide to (4-(Dimethylamino)phenyl)boronic acid hydrochloride in Suzuki-Miyaura Coupling: A Comparative Analysis of Solvent System Performance
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of a vast array of pharmaceuticals and advanced materials. The selection of the boronic acid and the solvent system are critical parameters that dictate the efficiency, yield, and purity of the desired product. This guide provides an in-depth technical comparison of the performance of (4-(Dimethylamino)phenyl)boronic acid hydrochloride, an electron-rich coupling partner, in various solvent systems. We will delve into its solubility, stability, and reactivity, comparing it with other relevant boronic acids, all supported by experimental data and established chemical principles.
Understanding the Reagent: this compound
This compound is a derivative of phenylboronic acid featuring a strongly electron-donating dimethylamino group at the para-position.[1][2] This substitution significantly influences the electronic properties of the molecule, enhancing its nucleophilicity and reactivity in palladium-catalyzed cross-coupling reactions.[3] The hydrochloride salt form is often supplied to improve the stability and handling of the otherwise basic and potentially more reactive free amine.[1]
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃BClNO₂ | [1] |
| Molecular Weight | 201.46 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| pKa | (of the corresponding free base) ~9-10 (estimated for the aminophenyl moiety) | [5] |
The presence of the hydrochloride salt has a significant impact on the solubility of the compound. While the free base, 4-(dimethylamino)phenylboronic acid, is expected to have good solubility in a range of organic solvents due to the nonpolar phenyl ring and the polar dimethylamino and boronic acid groups, the salt form introduces ionic character.[6] This generally increases solubility in polar protic solvents and water, but can decrease solubility in nonpolar aprotic solvents.[7]
The Critical Role of the Solvent in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction is not merely an inert medium; it plays a multifaceted role in the catalytic cycle. Its functions include:
-
Solubilizing Reactants: Ensuring that the boronic acid, organohalide, catalyst, and base are in the same phase to allow for efficient reaction.
-
Influencing Catalyst Activity: The solvent can coordinate to the palladium center, affecting its reactivity and stability.
-
Mediating Base Activity: The choice of solvent impacts the solubility and strength of the base, which is crucial for the transmetalation step.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle.
The interplay between the solvent and the specific boronic acid is a key consideration for reaction optimization.
Performance of this compound in Different Solvent Systems: A Comparative Overview
Solubility Profile (Qualitative Estimation):
| Solvent System | Solvent Type | Expected Solubility of this compound | Rationale |
| Methanol/Ethanol | Polar Protic | High | The polar protic nature of alcohols can effectively solvate the hydrochloride salt through hydrogen bonding and dipole-dipole interactions. |
| Water | Polar Protic | Moderate to High | The ionic nature of the hydrochloride salt promotes solubility in water.[7] However, the organic backbone may limit very high solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF's polarity can solvate the molecule, but the lack of hydrogen bonding donors makes it less effective for the salt compared to protic solvents. Phenylboronic acid itself shows good solubility in ethers.[8][10] |
| 1,4-Dioxane | Polar Aprotic | Moderate | Similar to THF, dioxane is a common solvent for Suzuki-Miyaura reactions and is expected to offer moderate solubility.[11] |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, making it a good candidate for this salt. |
| Toluene | Nonpolar Aprotic | Low | The nonpolar nature of toluene is not well-suited to dissolve the ionic hydrochloride salt. |
Stability Considerations:
Electron-rich boronic acids, such as (4-(dimethylamino)phenyl)boronic acid, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[12] This is particularly prevalent in the presence of water and a base. The hydrochloride salt form can mitigate this by protonating the dimethylamino group, reducing the electron-donating effect and thereby increasing stability.
Reactivity in Suzuki-Miyaura Coupling:
The strong electron-donating nature of the dimethylamino group generally leads to a faster rate of transmetalation, the key step in the Suzuki-Miyaura catalytic cycle.[3] This often translates to higher reaction yields and the ability to use less reactive coupling partners (e.g., aryl chlorides).
Comparative Performance Data (Illustrative):
While a direct side-by-side comparison under identical conditions is scarce, we can collate representative data to illustrate the performance. The following table provides a conceptual comparison based on typical outcomes for electron-rich boronic acids in Suzuki-Miyaura reactions.
| Solvent System | Typical Base | Expected Yield with this compound | Comparison with Alternatives (e.g., 4-Methoxyphenylboronic acid) |
| Dioxane/Water | K₂CO₃, K₃PO₄ | Good to Excellent | Similar high yields are expected for other electron-rich boronic acids like 4-methoxyphenylboronic acid.[13] The choice of base and catalyst is crucial. |
| Toluene/Water | Cs₂CO₃, K₃PO₄ | Good | Toluene is less polar and may require a stronger base or more effective catalyst system. |
| Ethanol/Water | Na₂CO₃, K₂CO₃ | Good to Excellent | "Green" solvent systems are increasingly popular and often provide excellent results. |
| DMF | K₂CO₃, CsF | Excellent | DMF's high polarity and boiling point can facilitate difficult couplings, often leading to high yields. |
Experimental Protocols
Below are representative, detailed protocols for conducting a Suzuki-Miyaura coupling reaction using this compound. These should be considered as starting points, and optimization of catalyst, ligand, base, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, Toluene/Water 4:1, Ethanol/Water 4:1, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Workflow and Mechanistic Diagrams
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 28611-39-4: 4-(Dimethylamino)phenylboronic acid [cymitquimica.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. books.rsc.org [books.rsc.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-(Dimethylamino)phenyl)boronic Acid Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step—disposal—is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of (4-(Dimethylamino)phenyl)boronic acid hydrochloride, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to manage chemical waste with the same precision you apply to your research.
Hazard Identification and Risk Assessment: Why This Compound Demands Respect
This compound is an organoboron compound frequently employed in synthetic chemistry, particularly in cross-coupling reactions. While immensely useful, its hydrochloride salt form and boronic acid moiety necessitate a thorough understanding of its potential hazards.
Based on safety data for the compound and its analogs, this compound is classified as a hazardous substance that causes skin irritation and serious eye irritation[1]. Improper handling can lead to chemical burns or long-term eye damage. Furthermore, the environmental fate of many specialized boronic acid derivatives is not fully characterized, making their release into aquatic or terrestrial ecosystems a significant concern[2]. Therefore, the foundational principle of its disposal is to treat it as hazardous chemical waste at all times . Under no circumstances should this compound be disposed of in regular trash or flushed down the sanitary sewer[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste material, a robust barrier between you and the chemical is non-negotiable. The following PPE is mandatory to mitigate the risks of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against accidental splashes of solutions or airborne dust particles which can cause serious eye irritation[1][3]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use. |
| Protective Clothing | A standard lab coat or a chemical-resistant apron. | Protects skin and personal clothing from contamination[3]. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory tract irritation[1][3][5]. |
All waste handling and consolidation activities should ideally be performed within a chemical fume hood to provide maximum protection against inhalation hazards[3]. Ensure an emergency eyewash station and safety shower are immediately accessible[1][6].
Step-by-Step Waste Collection and Containerization Protocol
The integrity of your disposal process begins with meticulous collection and containerization. This protocol ensures that waste is handled safely and is ready for final disposal by a certified professional.
Protocol Steps:
-
Characterize the Waste:
-
Solid Waste: Includes unreacted reagent, contaminated consumables (e.g., weigh boats, spatulas, gloves), and spill cleanup materials.
-
Liquid Waste: Includes reaction mixtures or solutions containing the compound. Note the identity of all solvents used.
-
-
Select the Appropriate Waste Container:
-
Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass[3][7]. Avoid metal containers for acidic waste[7][8].
-
The container must have a secure, leak-proof screw-top cap[4].
-
Ensure the container is clean, in good condition, and appropriately sized for the volume of waste to be collected. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[7].
-
-
Consolidate the Waste:
-
For Solid Waste: Carefully transfer the solid material into the designated waste container, minimizing dust generation[9]. Use tools like a dedicated spatula or funnel.
-
For Liquid Waste: Using a funnel, carefully pour the liquid waste into the designated container.
-
-
Label the Container Immediately and Accurately:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents) with their approximate percentages.
-
Mark all relevant hazard characteristics (e.g., "Irritant").
-
Include the date of accumulation.
-
-
Secure and Store the Waste Container:
Waste Segregation and Storage: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory practice. This compound waste must not be mixed with incompatible waste streams.
-
Rule of Thumb: Never mix different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[10].
-
Specific Segregation:
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage or container degradation[8].
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
The Question of Neutralization
For some simple mineral acids, neutralization to a neutral pH range (typically 5.5-9.0) can be a valid disposal method if the resulting salt solution is non-hazardous and local regulations permit drain disposal[11][12]. However, this is not a recommended practice for this compound for several key reasons:
-
Complex Structure: This is not a simple inorganic acid. It is an organic molecule where the acidic properties are just one aspect of its chemical profile.
-
Unknown Byproducts: Neutralization with a base could potentially lead to the degradation of the organic portion of the molecule, creating unknown and potentially more hazardous byproducts.
-
Regulatory Prohibition: The resulting solution would still contain the organic phenylboronic acid moiety, which is generally not permissible for drain disposal[3].
Expert Directive: Do not attempt to neutralize this chemical for the purpose of drain disposal. The only accepted and safe method is collection and disposal via a certified hazardous waste management provider[10].
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access[3].
-
Assess and Equip: Wear the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
For solid spills, gently sweep or vacuum the material to avoid creating dust. Place the collected material into your hazardous waste container[9].
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the hazardous waste container[3].
-
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste[3].
-
Report: Inform your supervisor and institutional EHS department of the spill.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[1].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek medical attention[1][5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].
By adhering to this comprehensive guide, you ensure that your critical research work is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. laballey.com [laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. esd.uga.edu [esd.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
